4-(2,4,6-Trichlorophenoxy)butan-1-ol
Description
Contextual Significance of Chlorinated Phenoxy Derivatives in Chemical Sciences
Chlorinated phenoxy derivatives are a class of organic compounds that have garnered significant attention in the chemical sciences for several decades. Their primary claim to fame lies in their extensive use as herbicides in agriculture and forestry. wikipedia.orgnih.gov Compounds such as 2,4-dichlorophenoxyacetic acid (2,4-D) and 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) are prominent examples that revolutionized weed control by selectively targeting broadleaf weeds. wikipedia.org Beyond agriculture, these compounds serve as crucial intermediates in the synthesis of pharmaceuticals, dyes, and biocides. nih.gov
The presence of chlorine atoms on the phenoxy group is a key modulator of the biological activity and environmental persistence of these molecules. nih.gov The number and position of chlorine atoms on the aromatic ring significantly influence the compound's efficacy as a herbicide and its toxicological profile. nih.gov Consequently, the study of chlorinated phenoxy derivatives is not only vital for developing new agricultural products but also for understanding their environmental fate and the metabolic pathways in various organisms. nih.govnih.gov
Structural Classification and Nomenclature of Phenoxy-Substituted Butanols
The compound 4-(2,4,6-trichlorophenoxy)butan-1-ol belongs to the family of phenoxy-substituted alkanols. Its structure and name can be deconstructed as follows:
Butan-1-ol : This is the parent structure, a four-carbon straight-chain alcohol (C₄H₉OH) where the hydroxyl (-OH) group is attached to the first carbon atom, making it a primary alcohol.
Phenoxy group : An aromatic ring (a phenyl group, C₆H₅) is connected to the butanol chain via an ether linkage (-O-).
4-(...) : This number indicates that the phenoxy group is attached to the fourth carbon atom of the butanol chain.
2,4,6-Trichloro : This specifies that three chlorine atoms (-Cl) are substituted on the phenyl ring at positions 2, 4, and 6.
Therefore, the systematic IUPAC name, this compound, precisely describes a molecule where a 2,4,6-trichlorophenol (B30397) is linked through an ether bond to the terminal carbon of a butan-1-ol chain.
Historical Development and Evolution of Research on Related Phenoxy Compounds
The journey of phenoxy compounds in science began with the discovery of their plant growth-regulating properties. Research in the 1940s led to the development of phenoxyacetic acid herbicides, which were introduced commercially after World War II, around 1946. wikipedia.org Their widespread adoption in the 1950s marked a significant shift in agricultural practices, offering effective and inexpensive weed management in cereal crops. wikipedia.org
The history of these compounds is also marked by controversy, particularly regarding 2,4,5-T, which was a component of the defoliant Agent Orange used in the Vietnam War. nih.gov The primary health concerns were linked to contamination by a highly toxic byproduct, 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), which could form during the synthesis of the herbicide. nih.gov This led to stricter regulations and a decline in the use of 2,4,5-T. Subsequent research focused on developing new generations of herbicides with improved selectivity and different mechanisms of action, such as the aryloxyphenoxypropionates ("fops") that emerged in the 1970s. wikipedia.org
Scope and Academic Relevance of Investigating this compound
The specific compound this compound is not a widely commercialized product, and as such, dedicated research on it is limited. However, its academic and research relevance is significant for several reasons:
Structure-Activity Relationship (SAR) Studies : The most well-known phenoxy herbicides possess a carboxylic acid group, which is crucial for their auxin-mimicking activity. wikipedia.org Replacing this acidic functional group with a primary alcohol (-OH) group, as in this compound, allows researchers to study how this change affects the molecule's biological activity. Such studies are fundamental to understanding the chemical requirements for herbicidal action and for designing new, potentially more selective or less toxic compounds.
Metabolite Research : Phenoxy herbicides can undergo various metabolic transformations in plants and soil. nih.govnih.gov While the primary metabolites are often phenols, it is conceivable that esterified phenoxy herbicides could be metabolized into alcohol derivatives. Investigating compounds like this compound helps in identifying potential metabolic pathways and understanding the complete lifecycle of related agrochemicals in the environment.
Synthetic Intermediate : The hydroxyl group of an alkanol is a versatile functional group in organic synthesis. This compound could serve as a valuable building block (synthon) for creating more complex molecules. It could be esterified or otherwise modified to produce novel compounds with potential applications in materials science or as pharmaceutical precursors. A general synthesis for this compound would likely involve the Williamson ether synthesis, reacting 2,4,6-trichlorophenol with a suitable 4-halobutan-1-ol under basic conditions.
Chemical and Physical Data
Predicted Physicochemical Properties of this compound
| Property | Predicted Value/Information |
|---|---|
| Molecular Formula | C₁₀H₁₁Cl₃O₂ |
| Molecular Weight | 285.55 g/mol |
| Physical State | Likely a solid or high-boiling point liquid at room temperature |
| Solubility | Expected to have low solubility in water and higher solubility in organic solvents like ethanol, acetone, and ethers. nih.gov |
| Boiling Point | Predicted to be high, likely >200 °C, due to molecular weight and polar -OH group. |
| Melting Point | If solid, the melting point would be influenced by the crystal lattice packing. Related compound 2,4,6-Trichlorophenoxyacetic acid melts at 185°C. |
Comparative Data of Related Compounds
| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Water Solubility |
|---|---|---|---|---|
| 2,4,6-Trichlorophenoxyacetic acid | C₈H₅Cl₃O₃ | 255.48 | 185 | 247.8 mg/L (25 °C) |
| 4-(2,4-Dichlorophenoxy)butyric acid | C₁₀H₁₀Cl₂O₃ | 249.09 | 117-119 | 46 mg/L (25 °C) nih.gov |
| Butan-1-ol | C₄H₁₀O | 74.12 | -89.8 | 73 g/L (25 °C) |
Structure
3D Structure
Properties
IUPAC Name |
4-(2,4,6-trichlorophenoxy)butan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl3O2/c11-7-5-8(12)10(9(13)6-7)15-4-2-1-3-14/h5-6,14H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDPSHXAYWTWVEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)OCCCCO)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20401590 | |
| Record name | 4-(2,4,6-trichlorophenoxy)butan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20401590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
219313-00-5 | |
| Record name | 4-(2,4,6-trichlorophenoxy)butan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20401590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 4 2,4,6 Trichlorophenoxy Butan 1 Ol
Retrosynthetic Analysis and Strategic Disconnections
Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available or easily synthesized precursors. wikipedia.orgamazonaws.com This process is achieved by mentally cleaving bonds in the target molecule in the reverse of a chemical reaction, an operation known as a disconnection. deanfrancispress.com The goal is to simplify the structure until readily available starting materials are reached. wikipedia.orgub.edu
For the target molecule, 4-(2,4,6-Trichlorophenoxy)butan-1-ol, the most logical and strategic disconnection occurs at the ether linkage. The molecule contains two key functional groups: a primary alcohol and an aryl ether. Disconnecting the C-O bond of the ether is the most direct approach to simplifying the molecule into two manageable fragments. This strategy is preferred because the formation of an ether bond is a well-established and reliable transformation in organic synthesis. deanfrancispress.com
This disconnection yields two synthons: a 2,4,6-trichlorophenoxide anion and a 4-hydroxybutyl cation equivalent. The corresponding synthetic equivalents, or real-world reagents, for these synthons are 2,4,6-trichlorophenol (B30397) and a 4-halobutan-1-ol (e.g., 4-bromobutan-1-ol or 4-chlorobutan-1-ol) or a related derivative like 1,4-butanediol (B3395766) that can be selectively functionalized.
Retrosynthetic Analysis of this compound
| Target Molecule | Disconnection | Synthons | Synthetic Equivalents |
| This compound | Aryl-Oxygen Bond of Ether | 2,4,6-Trichlorophenoxide Anion & 4-Hydroxybutyl Cation | 2,4,6-Trichlorophenol & 4-Halobutan-1-ol |
This retrosynthetic pathway is strategically sound as it leads to precursors that are structurally less complex than the target molecule. Alternative disconnections, such as breaking the C-C bonds of the butane (B89635) chain, would lead to more complex synthetic routes and are therefore less desirable. The chosen disconnection sets the stage for a convergent synthesis where the two key fragments are prepared separately and then coupled in a final step.
Classical Ether Synthesis Approaches for Phenoxy-Alkanols
The formation of the ether linkage in phenoxy-alkanols like this compound can be achieved through several classical methods. The Williamson ether synthesis and the Mitsunobu reaction are two of the most prominent and widely utilized techniques.
Williamson Ether Synthesis and its Adaptations
The Williamson ether synthesis is a cornerstone of ether formation, involving the reaction of an alkoxide with a primary alkyl halide via an SN2 mechanism. masterorganicchemistry.com In the context of synthesizing this compound, this involves the deprotonation of 2,4,6-trichlorophenol to form the corresponding phenoxide, which then acts as a nucleophile to displace a halide from a 4-halobutan-1-ol derivative.
The reaction is typically carried out in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724). The general reaction is as follows:
Step 1 (Deprotonation): 2,4,6-Trichlorophenol + Base → 2,4,6-Trichlorophenoxide
Step 2 (Nucleophilic Substitution): 2,4,6-Trichlorophenoxide + 4-Halobutan-1-ol → this compound + Halide Salt
A critical consideration in this synthesis is the potential for the alkoxide of the butanol moiety to react with the alkyl halide, leading to undesired side products. To circumvent this, the hydroxyl group of the 4-halobutan-1-ol can be protected prior to the etherification reaction.
An adaptation of this method involves the use of phase-transfer catalysts, which can facilitate the reaction between a water-soluble phenoxide and an organically soluble alkyl halide, often leading to improved yields and milder reaction conditions.
Mitsunobu Reaction and Analogous Coupling Methodologies
The Mitsunobu reaction provides an alternative route to ethers through the dehydration-condensation of an alcohol and a nucleophile (in this case, a phenol) mediated by a combination of triphenylphosphine (B44618) (PPh3) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).
2,4,6-Trichlorophenol + 1,4-Butanediol + PPh3 + DEAD → this compound + Ph3PO + EtO2C-NH-NH-CO2Et
A significant challenge in using 1,4-butanediol is the lack of regioselectivity, as either hydroxyl group can react. To achieve a selective synthesis of the target molecule, one of the hydroxyl groups of 1,4-butanediol would need to be protected before the Mitsunobu coupling, and then deprotected afterward. The steric hindrance presented by the ortho-chloro substituents on the 2,4,6-trichlorophenol can also affect the reaction rate and yield, a common limitation of the Mitsunobu reaction with bulky substrates.
Green Chemistry Principles in the Synthesis of Trichlorophenoxybutan-1-ol Analogues
Applying green chemistry principles to the synthesis of this compound and its analogues focuses on reducing environmental impact by improving atom economy, using less hazardous chemicals, and minimizing waste. In the context of the Williamson ether synthesis, several green modifications can be implemented. The use of catalytic amounts of phase-transfer catalysts instead of stoichiometric amounts of reagents can reduce waste. Furthermore, exploring alternative, more environmentally benign solvents to replace traditional polar aprotic solvents like DMF is an active area of research.
Microwave-assisted synthesis has emerged as a green technology that can significantly accelerate reaction times, often leading to higher yields and cleaner reactions with reduced by-product formation. The application of microwave irradiation to the Williamson ether synthesis of phenoxy-alkanol derivatives has been shown to be effective.
Catalytic Systems for Phenol-Alcohol Etherification
Modern synthetic chemistry has seen a shift towards catalytic methods for ether formation, which can offer higher efficiency and selectivity compared to classical stoichiometric reactions. For the synthesis of aryl ethers, copper- and palladium-catalyzed cross-coupling reactions, such as the Ullmann condensation and Buchwald-Hartwig etherification, are powerful tools.
While traditionally used for diaryl ether synthesis, modifications of the Ullmann reaction can be applied to couple phenols with alcohols. This typically involves a copper(I) or copper(II) catalyst and can be performed under milder conditions than the classical high-temperature Ullmann condensation.
More recently, ruthenium-based catalysts have been developed for the direct etherification of two different alcohols, or a phenol (B47542) and an alcohol. nih.gov These reactions often proceed with high selectivity and generate water as the only byproduct, representing a highly atom-economical and green approach. nih.gov For the synthesis of this compound, a potential catalytic route would involve the direct coupling of 2,4,6-trichlorophenol and 1,4-butanediol in the presence of a suitable ruthenium catalyst. nih.gov
Comparison of Catalytic Systems
| Catalytic System | Catalyst | Typical Substrates | Advantages |
| Ullmann-type Coupling | Copper (I) or (II) salts | Aryl halides and alcohols/phenols | Readily available catalysts |
| Buchwald-Hartwig Etherification | Palladium complexes with specialized ligands | Aryl halides/triflates and alcohols | High functional group tolerance |
| Ruthenium-Catalyzed Etherification | Cationic Ruthenium Hydride Complexes nih.gov | Alcohols and phenols nih.gov | High atom economy, environmentally benign nih.gov |
Novel Methodologies for the Formation of Butan-1-ol Derivatives with Phenoxy Substituents
Research into novel synthetic methods continues to provide new avenues for the construction of molecules like this compound. One such area is the development of one-pot synthesis procedures that combine multiple reaction steps into a single operation, thereby reducing waste and improving efficiency. For instance, a one-pot reaction could involve the in-situ generation of a butan-1-ol derivative followed by its immediate reaction with a phenoxide.
Another innovative approach involves the reductive etherification of a carbonyl compound with an alcohol. nih.gov In a hypothetical pathway to the target molecule, a precursor such as 4-oxobutanoic acid or its ester could be coupled with 2,4,6-trichlorophenol, followed by selective reduction of the carbonyl and carboxylic acid functionalities.
Furthermore, the field of C-H activation offers the potential for the direct coupling of phenols with C-H bonds in alkanes, though this remains a challenging transformation, especially for achieving high regioselectivity with a molecule like butane.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed C-O bond formation, particularly the Buchwald-Hartwig etherification, has emerged as a powerful tool for the synthesis of aryl ethers. nih.govwikipedia.orgwikipedia.orgorganic-chemistry.org This methodology is an attractive alternative to the often harsh conditions of the Ullmann condensation. wikipedia.orgorganic-chemistry.org The reaction typically involves the coupling of an aryl halide or triflate with an alcohol in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base.
For the synthesis of this compound, this would involve the reaction of 2,4,6-trichlorophenol with a 4-halobutan-1-ol (e.g., 4-bromobutan-1-ol or 4-chlorobutan-1-ol) or a protected derivative. The choice of ligand is critical for the success of these couplings, with bulky, electron-rich biaryl phosphines often providing the best results, especially for hindered substrates. organic-chemistry.org The general catalytic cycle begins with the formation of an active Pd(0) species, which undergoes oxidative addition to the aryl halide. Subsequent coordination of the alcohol and reductive elimination yields the desired ether and regenerates the catalyst. wuxiapptec.com
Key parameters influencing the success of the Buchwald-Hartwig etherification include the choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃), the ligand, the base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃), the solvent (e.g., toluene, dioxane), and the reaction temperature. organic-chemistry.orgwuxiapptec.com For challenging couplings involving sterically hindered phenols, careful optimization of these parameters is essential to maximize the yield of this compound and minimize side reactions.
Table 1: Hypothetical Parameters for Palladium-Catalyzed Synthesis of this compound
| Parameter | Condition | Rationale |
| Palladium Precursor | Pd₂(dba)₃ | Often used for generating the active Pd(0) catalyst in situ. |
| Ligand | Biarylphosphine (e.g., XPhos, RuPhos) | Bulky, electron-rich ligands are effective for hindered substrates. organic-chemistry.org |
| Aryl Halide | 1-Bromo-3,5-dichloro-2-methoxybenzene | An alternative to starting with 2,4,6-trichlorophenol, followed by demethylation. |
| Alcohol | 4-Butan-1-ol | The coupling partner. |
| Base | NaOtBu or Cs₂CO₃ | Strong, non-nucleophilic bases are commonly used to deprotonate the alcohol. libretexts.org |
| Solvent | Toluene or Dioxane | Aprotic solvents are standard for this reaction. libretexts.org |
| Temperature | 80-110 °C | Typical temperature range for Buchwald-Hartwig couplings. wuxiapptec.com |
This table presents a hypothetical set of conditions based on general principles of Buchwald-Hartwig etherification and has not been experimentally validated for this specific reaction.
Chemoenzymatic Synthetic Routes for Chiral Analogues
The synthesis of enantiomerically pure chiral analogues of this compound can be achieved through chemoenzymatic methods. These approaches combine the selectivity of enzymatic transformations with the efficiency of chemical synthesis. A key strategy is the kinetic resolution of a racemic alcohol intermediate using lipases. mdpi.comjocpr.comscielo.br
Lipases are widely used biocatalysts that can selectively acylate or deacylate one enantiomer of a racemic alcohol, leaving the other enantiomer unreacted. jocpr.comresearchgate.net This allows for the separation of the two enantiomers. For instance, a racemic mixture of this compound could be subjected to lipase-catalyzed acylation. The enzyme would preferentially acylate one enantiomer, producing an enantioenriched ester and leaving the other enantioenriched alcohol.
The efficiency and enantioselectivity of the resolution are influenced by several factors, including the choice of lipase (B570770) (e.g., from Candida antarctica, Pseudomonas cepacia), the acyl donor (e.g., vinyl acetate (B1210297), isopropenyl acetate), the solvent, and the temperature. scielo.brnih.govresearchgate.netnih.gov Optimization of these conditions is crucial to achieve high enantiomeric excess (ee) for both the acylated product and the remaining alcohol. nih.gov
Table 2: Key Parameters in Lipase-Catalyzed Kinetic Resolution
| Parameter | Options | Impact on Resolution |
| Lipase Source | Candida antarctica Lipase B (CAL-B), Pseudomonas cepacia Lipase (PCL), etc. | Determines enantioselectivity and reaction rate. nih.gov |
| Acyl Donor | Vinyl acetate, Isopropenyl acetate, Acetic anhydride (B1165640) | Irreversible acyl donors can drive the reaction to completion. |
| Solvent | Hexane (B92381), Toluene, tert-Butyl methyl ether | Can influence enzyme activity and enantioselectivity. nih.gov |
| Temperature | 0-60 °C | Lower temperatures can sometimes enhance enantioselectivity. jocpr.com |
Optimization of Reaction Conditions and Yield for Target Synthesis
Achieving a high yield of this compound, whether through a Williamson ether synthesis or a palladium-catalyzed route, requires careful optimization of reaction conditions. For the Williamson synthesis, factors such as the base, solvent, temperature, and nature of the leaving group on the butanol fragment are critical. francis-press.commasterorganicchemistry.comedubirdie.com The use of a strong base like sodium hydride in a polar aprotic solvent such as DMF or DMSO is common. frontiersin.org However, the sterically hindered nature of 2,4,6-trichlorophenol can impede the reaction, potentially requiring higher temperatures and longer reaction times, which may lead to side products. nih.gov
In palladium-catalyzed syntheses, the optimization focuses on the catalyst system. The ligand-to-metal ratio, catalyst loading, and the specific choice of ligand and base can dramatically affect the yield. wuxiapptec.com For instance, the use of highly active biarylphosphine ligands can allow for lower catalyst loadings and milder reaction conditions. organic-chemistry.org A systematic screening of these parameters is typically necessary to identify the optimal conditions for the coupling of 2,4,6-trichlorophenol with the butanol derivative.
Purification Strategies for Synthetic Intermediates and the Final Compound
The purification of this compound and its synthetic intermediates is essential to obtain a product of high purity. Common impurities may include unreacted starting materials, byproducts from side reactions, and residual catalyst.
A standard purification protocol involves an initial workup procedure to remove the bulk of impurities. This typically includes quenching the reaction, followed by extraction with an organic solvent. The organic layer is then washed with aqueous solutions to remove salts and water-soluble impurities.
For the purification of chlorinated organic compounds, column chromatography is a widely used and effective technique. helcom.finih.gov Silica gel is a common stationary phase, and the mobile phase is typically a mixture of non-polar and polar solvents, such as hexane and ethyl acetate. nih.gov The polarity of the eluent is gradually increased to first elute non-polar impurities and then the desired, more polar product. The progress of the separation is monitored by thin-layer chromatography (TLC).
For volatile chlorinated compounds, gas chromatography (GC) can be employed for both analysis and, in some cases, preparative separation. nih.gov High-performance liquid chromatography (HPLC) can also be a valuable tool for the purification of less volatile compounds and for the separation of enantiomers when using a chiral stationary phase. epa.gov
In the case of polychlorinated diphenyl ethers, which share structural similarities with the target compound, purification often involves extraction followed by cleanup steps using adsorbents like Florisil or acid treatment to remove interfering matrix components. helcom.finih.gov
Table 3: Common Purification Techniques
| Technique | Description | Application |
| Extraction | Separation of the product from the reaction mixture into an immiscible solvent. | Initial workup to remove salts and water-soluble byproducts. |
| Column Chromatography | Separation based on differential adsorption of components onto a solid stationary phase. | Primary method for purifying the final product and intermediates. nih.gov |
| Thin-Layer Chromatography (TLC) | A rapid analytical technique to monitor reaction progress and guide column chromatography. | Method development for column chromatography. |
| Gas Chromatography (GC) | Separation of volatile compounds in the gas phase. | Analysis of purity and potential for preparative separation of volatile intermediates. nih.gov |
| High-Performance Liquid Chromatography (HPLC) | High-resolution separation in the liquid phase. | Purification of non-volatile compounds and chiral separations. epa.gov |
| Recrystallization | Purification of solid compounds based on differences in solubility. | Final purification step if the product is a crystalline solid. |
High Resolution Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the elucidation of the molecular structure of 4-(2,4,6-trichlorophenoxy)butan-1-ol, providing detailed information about the hydrogen and carbon framework of the molecule.
Proton NMR (¹H NMR) Chemical Shift and Coupling Analysis
The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons of the trichlorophenoxy group and the aliphatic protons of the butan-1-ol chain. The protons on the carbon adjacent to the ether linkage are expected to appear in the range of 3.4-4.5 ppm. libretexts.org
The two protons on the aromatic ring, being chemically equivalent in a symmetrical 2,4,6-trichloro-substituted pattern, would theoretically produce a single signal. The protons of the butyl chain are expected to show characteristic multiplicities due to spin-spin coupling. The terminal methyl group would appear as a triplet, while the methylene (B1212753) groups would present as multiplets. The chemical shifts are influenced by the electronegative oxygen atom and the aromatic ring.
Predicted ¹H NMR Data
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| Ar-H | ~7.3 | s | - |
| O-CH₂ | ~4.0 | t | 6.5 |
| CH₂-CH₂-O | ~1.9 | p | 6.5 |
| CH₂-CH₂-OH | ~1.7 | p | 6.5 |
| HO-CH₂ | ~3.7 | t | 6.5 |
| OH | Variable | s | - |
Note: Predicted values are based on analogous structures and general NMR principles. 's' denotes singlet, 't' denotes triplet, and 'p' denotes pentet.
Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Elucidation
The ¹³C NMR spectrum provides crucial information about the carbon framework of the molecule. Carbons adjacent to the ether oxygen are anticipated to resonate in the 50-80 ppm region. libretexts.org The spectrum for this compound is expected to show ten distinct signals, corresponding to the ten carbon atoms in the molecule. The chemical shifts of the butanol chain carbons are influenced by the proximity to the hydroxyl and ether functional groups.
Predicted ¹³C NMR Data
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C1 (O-CH₂) | ~68 |
| C2 (CH₂) | ~29 |
| C3 (CH₂) | ~26 |
| C4 (CH₂-OH) | ~62 |
| C1' (Ar-C-O) | ~150 |
| C2', C6' (Ar-C-Cl) | ~128 |
| C3', C5' (Ar-C-H) | ~129 |
| C4' (Ar-C-Cl) | ~127 |
Note: Predicted values are based on analogous structures and general NMR principles.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
To further confirm the structure, a suite of two-dimensional (2D) NMR experiments would be employed.
COSY (Correlation Spectroscopy): This experiment would establish the connectivity of adjacent protons. Expected correlations would be observed between the protons of the butanol chain: H1-H2, H2-H3, and H3-H4.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum would correlate each proton with its directly attached carbon atom, confirming the assignments made in the ¹H and ¹³C NMR spectra.
HMBC (Heteronuclear Multiple Bond Correlation): Long-range (2-3 bond) correlations between protons and carbons would be identified. Key correlations would be expected from the O-CH₂ protons to the C1' carbon of the aromatic ring, and from the aromatic protons to the surrounding carbons, providing definitive evidence for the ether linkage.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique can provide information about the spatial proximity of protons, which can help in determining the preferred conformation of the molecule in solution.
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry would be used to determine the exact mass of the molecular ion of this compound. This allows for the calculation of the elemental composition, confirming the molecular formula of C₁₀H₁₁Cl₃O₂. The presence of three chlorine atoms would result in a characteristic isotopic pattern for the molecular ion peak.
A related compound, 2-(2,4,6-trichlorophenoxy)ethan-1-ol, has a predicted monoisotopic mass of 239.95116 Da for the [M+H]⁺ adduct. uni.lu Based on this, the predicted monoisotopic mass for the [M+H]⁺ adduct of this compound would be approximately 267.98246 Da.
Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Pathways
Tandem mass spectrometry (MS/MS) provides detailed information about the fragmentation of the parent ion, which is crucial for structural elucidation. The fragmentation of ethers often occurs via cleavage of the C-C bond adjacent to the oxygen atom (alpha-cleavage). libretexts.org For this compound, the primary fragmentation pathways are expected to involve the cleavage of the ether linkage and fragmentation of the butanol chain.
Predicted Major Fragment Ions in MS/MS
| m/z (mass-to-charge ratio) | Proposed Fragment Structure/Identity |
| 195/197/199 | [C₆H₂Cl₃O]⁻ (Trichlorophenoxide ion) |
| 73 | [C₄H₉O]⁺ (Butoxy cation) |
| 57 | [C₄H₉]⁺ (Butyl cation) |
| 71 | [C₄H₇O]⁺ (From loss of H₂ from butoxy cation) |
Note: The presence of three chlorine atoms will result in characteristic isotopic patterns for fragments containing the trichlorophenyl group.
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, encompassing FTIR and Raman techniques, serves as a powerful tool for identifying the functional groups present within a molecule. These methods measure the vibrational frequencies of chemical bonds, which are characteristic of the bond type and its chemical environment.
No recorded FTIR spectra for This compound are available in the surveyed scientific literature or databases. A hypothetical analysis would anticipate characteristic absorption bands corresponding to the O-H stretch of the alcohol, C-O stretching vibrations of the ether and alcohol groups, C-H stretching of the alkane chain, and vibrations associated with the trichlorinated aromatic ring. However, without experimental data, a precise data table cannot be constructed.
Similarly, there is no available Raman spectroscopic data for This compound . Raman spectroscopy would complement FTIR by providing information on non-polar bonds and is particularly useful for identifying the skeletal vibrations of the carbon backbone and the aromatic ring. The absence of a measured spectrum precludes the creation of a data table of characteristic Raman shifts.
Chiroptical Spectroscopy for Enantiomeric Purity Assessment
Chiroptical spectroscopy techniques, such as circular dichroism (CD) and optical rotatory dispersion (ORD), are employed to study chiral molecules. While This compound itself is not chiral, the introduction of a stereocenter would necessitate such analysis to determine enantiomeric purity. As there is no indication of the synthesis of chiral variants of this compound or any related chiroptical studies, this section remains inapplicable.
The comprehensive analysis sought for This compound is severely limited by the current lack of scientific data. The outlined sections on its spectroscopic and structural properties cannot be completed without primary research and publication of the findings. The scientific community has yet to report the synthesis and detailed characterization of this specific compound, making a thorough and informative article on its chemical properties impossible at this time.
Computational Chemistry and Theoretical Modeling of 4 2,4,6 Trichlorophenoxy Butan 1 Ol
Quantum Mechanical (QM) Calculations for Electronic Structure and Energetics
Quantum mechanical calculations are fundamental to understanding the behavior of a molecule at the electronic level. These methods solve the Schrödinger equation (or its relativistic equivalent) for a given molecular system, providing detailed information about electron distribution, molecular orbital energies, and thermodynamic properties.
Density Functional Theory (DFT) for Ground State Properties
Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing computational cost with accuracy for a wide range of molecular systems. Instead of the complex many-electron wavefunction, DFT uses the electron density as the fundamental variable to calculate the ground state energy of a molecule.
For 4-(2,4,6-Trichlorophenoxy)butan-1-ol, DFT calculations would be employed to determine key ground state properties. This would involve selecting an appropriate functional (e.g., B3LYP, PBE0, M06-2X) and a basis set (e.g., 6-31G*, cc-pVTZ) to accurately represent the electronic structure. The outputs of such a study would include:
Optimized Molecular Geometry: The lowest energy arrangement of atoms, providing precise bond lengths, bond angles, and dihedral angles.
Electronic Properties: The distribution of charge across the molecule, dipole moment, and polarizability.
Thermodynamic Data: Enthalpy of formation, Gibbs free energy, and entropy, which are crucial for understanding the compound's stability.
Molecular Orbitals: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting reactivity. The HOMO-LUMO gap provides an indication of the molecule's kinetic stability.
Table 1: Illustrative DFT-Calculated Ground State Properties for a Phenoxyalkanol Structure (Note: This table is illustrative and does not represent actual calculated data for this compound)
| Property | Value | Unit |
| Enthalpy of Formation (ΔfH°) | -350.5 | kJ/mol |
| Gibbs Free Energy (G) | -1500.2 | Hartrees |
| Dipole Moment | 3.5 | Debye |
| HOMO Energy | -6.8 | eV |
| LUMO Energy | -0.5 | eV |
| HOMO-LUMO Gap | 6.3 | eV |
Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions
While quantum mechanics describes the electronic structure, molecular mechanics (MM) and molecular dynamics (MD) are used to explore the behavior of larger systems and longer timescales.
MM methods use a classical physics approach, treating atoms as balls and bonds as springs. A "force field" (e.g., AMBER, CHARMM, OPLS) provides the parameters to calculate the potential energy of the system. This approach is computationally fast, allowing for the study of the vast conformational landscape of a flexible molecule like this compound, which has several rotatable bonds in its butanol chain. Conformational analysis would identify the most stable conformers and the energy barriers between them.
Molecular dynamics (MD) simulations build upon MM by solving Newton's equations of motion for the atoms over time. This provides a dynamic picture of the molecule's behavior, including:
Solvation Effects: Simulating the compound in a solvent (like water or an organic solvent) to understand how intermolecular interactions with the solvent affect its conformation and properties.
Intermolecular Interactions: In simulations with multiple molecules, MD can reveal how molecules of this compound interact with each other, which is key to understanding its condensed-phase properties.
Prediction of Spectroscopic Parameters and Validation with Experimental Data
Computational methods are powerful tools for predicting spectroscopic data, which can aid in the identification and characterization of a compound.
Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies and intensities of a molecule. The calculated IR spectrum for this compound would show characteristic peaks for O-H stretching (from the alcohol group), C-O-C stretching (ether linkage), C-Cl stretching, and aromatic C-H and C=C vibrations.
Nuclear Magnetic Resonance (NMR) Spectroscopy: QM methods can calculate the magnetic shielding tensors for each nucleus, which can be converted into predicted ¹H and ¹³C NMR chemical shifts. These predictions are invaluable for assigning peaks in experimental spectra.
Table 2: Illustrative Predicted vs. Experimental Vibrational Frequencies (Note: This table is illustrative. Experimental data for this compound is not available for comparison)
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |
| O-H Stretch | 3650 | N/A |
| Aromatic C-H Stretch | 3100 | N/A |
| Aliphatic C-H Stretch | 2950 | N/A |
| C-O-C Ether Stretch | 1250 | N/A |
| C-Cl Stretch | 750 | N/A |
Reactivity Studies and Reaction Mechanism Elucidation through Computational Approaches
Computational chemistry is instrumental in exploring the reactivity of a molecule and the step-by-step mechanisms of its reactions. nih.gov For this compound, this could involve:
Mapping Potential Energy Surfaces: Identifying transition states and intermediates for potential reactions, such as oxidation of the alcohol, ether cleavage, or nucleophilic substitution on the aromatic ring.
Calculating Activation Barriers: The energy difference between reactants and transition states determines the rate of a reaction. sigmaaldrich.com
Frontier Molecular Orbital (FMO) Analysis: The shapes and energies of the HOMO and LUMO indicate the likely sites for electrophilic and nucleophilic attack, respectively. For instance, the lone pairs on the oxygen atoms would be likely sites for electrophilic attack, while the carbon atoms bonded to the electron-withdrawing chlorine atoms could be susceptible to nucleophilic attack. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Processes
QSAR modeling is a statistical approach that correlates variations in the chemical structure of a series of compounds with their measured activity (e.g., biological activity, toxicity, or chemical reactivity).
If a series of related phenoxy alkanol compounds were synthesized and tested for a specific property, a QSAR model could be developed. For this compound, various molecular descriptors would be calculated using computational methods:
Electronic Descriptors: Partial atomic charges, dipole moment.
Steric Descriptors: Molecular volume, surface area.
Topological Descriptors: Indices that describe the branching and connectivity of the molecule.
Hydrophobic Descriptors: LogP (the octanol-water partition coefficient).
These descriptors would then be used to build a mathematical equation that predicts the activity. Such a model could then be used to predict the activity of new, unsynthesized analogues, guiding future research efforts.
Absence of Publicly Available Research Data on the
Following a comprehensive and targeted search of scientific literature and chemical databases, it has been determined that there is no publicly available research specifically detailing the computational chemistry and theoretical modeling of the compound this compound, with a focus on virtual screening and the design of its analogues.
The initial broader searches yielded results on general methodologies in computational drug design, such as the use of virtual screening to identify novel inhibitors for various biological targets and the design of analogues for other chemical scaffolds. For instance, studies on 2,4,6-trisubstituted aromatic rings in different chemical classes were found. However, none of these studies utilized this compound as a lead compound or scaffold for further computational investigation.
Consequently, due to the lack of specific scientific data, it is not possible to generate an article that adheres to the user's detailed outline, which requires in-depth research findings and data tables concerning the virtual screening and analogue design of this compound. The creation of scientifically accurate and informative content for the specified subsections is unachievable without the foundational research on which to base the discussion.
Therefore, the requested article on the "," with a specific focus on "Virtual Screening and Design of Analogues," cannot be produced at this time.
Chemical Reactivity and Transformation Pathways of 4 2,4,6 Trichlorophenoxy Butan 1 Ol
Reactions of the Hydroxyl Group (e.g., esterification, oxidation, etherification)
The primary alcohol functional group at the terminus of the butanol side chain is a key site for several important chemical reactions.
Esterification: The hydroxyl group of 4-(2,4,6-trichlorophenoxy)butan-1-ol can readily undergo esterification with carboxylic acids, acid anhydrides, or acyl chlorides to form the corresponding esters. This reaction is typically catalyzed by a strong acid, such as concentrated sulfuric acid, when reacting with a carboxylic acid. youtube.commdpi.com The reaction with acid anhydrides and acyl chlorides is generally more vigorous and may not require a strong acid catalyst. youtube.comlibretexts.org For instance, the reaction with acetic anhydride (B1165640) would yield 4-(2,4,6-trichlorophenoxy)butyl acetate (B1210297). The reactivity of the primary alcohol in this compound is comparable to other primary alcohols. murdoch.edu.au
Oxidation: The primary alcohol can be oxidized to form either an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions. Milder oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), would typically yield 4-(2,4,6-trichlorophenoxy)butanal. Stronger oxidizing agents, like potassium permanganate (B83412) (KMnO₄) or chromic acid, would lead to the formation of 4-(2,4,6-trichlorophenoxy)butanoic acid. nih.govmdpi.com
Etherification: The hydroxyl group can also participate in etherification reactions, such as the Williamson ether synthesis. rsc.org By first deprotonating the alcohol with a strong base (e.g., sodium hydride) to form the corresponding alkoxide, and then reacting it with an alkyl halide, a new ether can be formed. For example, reaction with methyl iodide would produce 1-methoxy-4-(2,4,6-trichlorophenoxy)butane.
Table 1: Representative Reactions of the Hydroxyl Group
| Reaction Type | Reactant(s) | Catalyst/Conditions | Product |
|---|---|---|---|
| Esterification | Acetic Anhydride | Mild heat | 4-(2,4,6-Trichlorophenoxy)butyl acetate |
| Oxidation (mild) | Pyridinium Chlorochromate (PCC) | Dichloromethane (B109758) | 4-(2,4,6-Trichlorophenoxy)butanal |
| Oxidation (strong) | Potassium Permanganate (KMnO₄) | Basic, then acidic workup | 4-(2,4,6-Trichlorophenoxy)butanoic acid |
Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Chlorinated Ring
The reactivity of the aromatic ring is significantly influenced by the presence of the three electron-withdrawing chlorine atoms and the electron-donating alkoxy group.
Electrophilic Aromatic Substitution: The chlorine atoms and the ether group direct incoming electrophiles to specific positions on the aromatic ring. The alkoxy group is an ortho-, para-director and an activating group. However, the three chlorine atoms are deactivating groups, making electrophilic substitution more difficult than on an unsubstituted benzene (B151609) ring. Further substitution on the already heavily substituted ring would require harsh reaction conditions.
Nucleophilic Aromatic Substitution: The presence of multiple electron-withdrawing chlorine atoms makes the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr). researchgate.netresearchgate.net This reaction is facilitated when strong electron-withdrawing groups are present on the ring. masterorganicchemistry.comresearchgate.net For example, reaction with a strong nucleophile like sodium methoxide (B1231860) could potentially displace one of the chlorine atoms, although this would likely require high temperatures. The positions ortho and para to the electron-withdrawing groups are the most activated towards nucleophilic attack. researchgate.net In the case of 2,4,6-trichlorophenol (B30397) derivatives, the chlorine atoms are susceptible to displacement by nucleophiles. rsc.org
Reductive Dechlorination Processes on the Trichlorophenyl Moiety
A significant transformation pathway for chlorinated phenolic compounds is reductive dechlorination, where a chlorine atom is replaced by a hydrogen atom. This process can be achieved through various chemical and biological methods.
Studies on 2,4,6-trichlorophenol (2,4,6-TCP) have shown that it can be reductively dechlorinated to form products with fewer chlorine atoms, such as 2,4-dichlorophenol (B122985) (2,4-DCP) and 4-chlorophenol (B41353) (4-CP), and ultimately phenol (B47542). nih.govresearchgate.net This process is often facilitated by zero-valent metals like iron (Fe) or palladium-coated iron (Pd/Fe). nih.gov Microbial reductive dechlorination has also been extensively studied, where anaerobic microorganisms use the chlorinated compound as an electron acceptor. researchgate.netnih.gov It is highly probable that the trichlorophenyl moiety of this compound would undergo similar stepwise dechlorination under appropriate reductive conditions. The complete dechlorination would lead to the formation of 4-phenoxybutan-1-ol.
Table 2: Potential Reductive Dechlorination Products
| Starting Compound | Condition/Reagent | Major Intermediate Products | Final Product (complete dechlorination) |
|---|---|---|---|
| This compound | Reductive conditions (e.g., Pd/Fe, H₂) | 4-(2,4-Dichlorophenoxy)butan-1-ol, 4-(4-Chlorophenoxy)butan-1-ol | 4-Phenoxybutan-1-ol |
Oxidative Transformations of the Butanol Side Chain
Beyond the oxidation of the terminal hydroxyl group, the butanol side chain itself can undergo oxidative transformations, particularly at the carbon atom adjacent to the phenoxy ether linkage (the benzylic-like position).
While not a true benzylic position, the proximity to the aromatic ring can influence its reactivity. Strong oxidizing agents can potentially lead to the cleavage of the side chain. Side-chain oxidation of alkylbenzenes with reagents like potassium permanganate typically results in the formation of a benzoic acid, provided there is a hydrogen atom on the benzylic carbon. libretexts.orgcetjournal.itresearchgate.net Applying this principle, it is conceivable that under harsh oxidative conditions, the butanol side chain of this compound could be cleaved to yield 2,4,6-trichlorophenoxyacetic acid. Biological systems also employ enzymatic side-chain oxidation. researchgate.net
Photochemical Reactivity and Degradation Mechanisms in Controlled Environments
The photochemical behavior of this compound is expected to be influenced by the absorption of UV light, leading to degradation. Studies on related compounds like 2,4,6-trichlorophenol and other chlorophenoxy herbicides provide insights into potential degradation pathways. researchgate.netacs.org
The primary photochemical process for chlorinated aromatic compounds often involves the homolytic cleavage of the carbon-chlorine bond to form aryl radicals. These radicals can then undergo various reactions, including hydrogen abstraction from the solvent or reaction with oxygen. Photodechlorination is a common outcome, leading to less chlorinated phenols. researchgate.net Photohydrolysis, where a chlorine atom is replaced by a hydroxyl group, can also occur. The butanol side chain may also be susceptible to photochemical reactions, potentially leading to cleavage or oxidation. The presence of photosensitizers can significantly influence the rate and products of photodegradation. nih.gov
Thermal Stability and Decomposition Pathways
The thermal stability of this compound is limited, and it is expected to decompose at elevated temperatures. The decomposition pathways are likely to involve the cleavage of the weakest bonds in the molecule.
Studies on the thermal decomposition of chlorinated phenoxyacid herbicides have shown that thermal degradation can occur, leading to the formation of the corresponding phenols. nih.gov The ether linkage is susceptible to cleavage at high temperatures, which could lead to the formation of 2,4,6-trichlorophenol and other products derived from the butanol side chain. researchgate.net Pyrolysis of chlorinated aromatic compounds can lead to the formation of a complex mixture of products, including less chlorinated compounds and potentially more toxic substances like polychlorinated dibenzo-p-dioxins and dibenzofurans, depending on the conditions. murdoch.edu.aumdpi.com The presence of chlorine can significantly influence the products of pyrolysis. mdpi.com The thermal decomposition of related brominated flame retardants has been shown to produce phenols and bromophenols. cetjournal.it
Environmental Fates and Degradation Mechanisms of Phenoxy Substituted Butanols
Abiotic Degradation Pathways in Environmental Compartments
Abiotic degradation, occurring without the involvement of living organisms, plays a crucial role in the transformation of organic compounds in the environment. For 4-(2,4,6-trichlorophenoxy)butan-1-ol, key abiotic pathways would include hydrolysis, photolysis, and oxidation by reactive oxygen species.
Hydrolysis Kinetics and Mechanisms
Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. In the case of this compound, the ether linkage is the most likely site for hydrolysis. However, the presence of an aromatic ring can make the ether bond more resistant to hydrolysis compared to alkyl ethers. wikipedia.org For related chlorophenoxy herbicides, such as 2,4-D, hydrolysis can lead to the cleavage of the ether bond, yielding 2,4-dichlorophenol (B122985) and the corresponding aliphatic side chain. nih.gov A similar mechanism can be postulated for this compound, which would result in the formation of 2,4,6-trichlorophenol (B30397) and butan-1,4-diol. The rate of this reaction would be influenced by pH and temperature.
The hydrolysis of the C-Cl bonds on the aromatic ring is generally not a significant pathway under typical environmental conditions.
| Compound Class | Hydrolysis Products | Influencing Factors | Significance |
| Phenoxyalkanes | Phenol (B47542) + Alcohol | pH, Temperature | Can be a slow but significant degradation pathway. |
| Chlorinated Aromatics | - | - | Hydrolysis of C-Cl bonds is generally not favored. |
Photolysis and Photosensitized Degradation in Aqueous and Solid Phases
Photolysis involves the breakdown of chemical compounds by light. The 2,4,6-trichlorophenoxy moiety in the molecule is susceptible to photolytic degradation. For instance, 2,4-dichlorophenoxyacetic acid (2,4-D) has been shown to decompose in the presence of water and ultraviolet light, forming intermediates such as 2,4-dichlorophenol and eventually leading to mineralization. nih.gov Similarly, the photolysis of 2,4,6-trichloroaniline, a related compound, is rapid in water. acs.org It is expected that this compound would undergo similar photolytic processes, leading to the cleavage of the ether bond and the dechlorination of the aromatic ring. Photosensitizers naturally present in the environment, such as humic acids, can accelerate this process.
| Process | Reactants | Products | Conditions |
| Direct Photolysis | This compound + Light | 2,4,6-Trichlorophenol, Butan-1,4-diol, Dechlorinated intermediates | Aqueous and solid phases |
| Photosensitized Degradation | Compound + Photosensitizer + Light | Oxidized and cleaved products | Presence of humic acids, etc. |
Oxidation by Reactive Oxygen Species (ROS)
Reactive oxygen species (ROS), such as hydroxyl radicals (•OH), are highly reactive and can oxidize a wide range of organic compounds. Ethers can be oxidized by ROS, leading to the cleavage of the C-O bond and the formation of aldehydes, ketones, or carboxylic acids. The oxidation of ethers often proceeds via a radical mechanism. rsc.org For this compound, oxidation by ROS could attack both the butanol side chain and the aromatic ring. The oxidation of the butanol moiety could lead to the formation of corresponding aldehydes and carboxylic acids, while the attack on the aromatic ring could result in hydroxylation and eventual ring cleavage.
Biotic Degradation Pathways: Microbial and Fungal Transformations
The biodegradation of this compound is expected to be a key process in its environmental removal, involving both aerobic and anaerobic microorganisms.
Aerobic Biodegradation Mechanisms and Metabolite Identification
Under aerobic conditions, microorganisms can utilize both the aromatic and aliphatic parts of the molecule as a source of carbon and energy.
The degradation of the 2,4,6-trichlorophenoxy moiety likely proceeds through pathways established for 2,4,6-trichlorophenol (2,4,6-TCP). Several bacterial strains have been identified that can degrade 2,4,6-TCP. For example, a microbial consortium selected from municipal activated sludge was able to completely mineralize 2,4,6-TCP. inchem.org The degradation pathway in some bacteria, such as Ralstonia eutropha JMP134, involves the initial conversion of 2,4,6-TCP to 2,6-dichlorohydroquinone (B128265), followed by further degradation to 2-chloromaleylacetate (B1243639) and eventually maleylacetate. Another proposed pathway involves the formation of chlorocatechols. acs.org
The butanol side chain and the ether linkage can also be degraded aerobically. Studies on 2-butoxyethanol (B58217) have shown that it is readily biodegradable, with a half-life of 1 to 4 weeks in water. inchem.orgwikipedia.org The degradation often starts with the oxidation of the alcohol group, followed by the cleavage of the ether bond. researchgate.netnih.gov For instance, the degradation of 2-butoxyethanol can proceed via oxidation to 2-butoxyacetic acid, followed by ether cleavage to yield glyoxylate (B1226380) and n-butanol. nih.gov
| Organism/Consortium | Substrate | Key Metabolites | Degradation Rate |
| Microbial Consortium | 2,4,6-Trichlorophenol | Complete mineralization | 34 mg/g dry weight/h inchem.org |
| Ralstonia eutropha JMP134 | 2,4,6-Trichlorophenol | 2,6-Dichlorohydroquinone, 6-Chlorohydroxyquinol, 2-Chloromaleylacetate | - |
| Pseudomonas sp., Hydrogenophaga sp. | 2-Butoxyethanol | 2-Butoxyacetic acid, n-Butanol, Butanoic acid nih.gov | - |
Anaerobic Biodegradation Processes and Reductive Dechlorination
Under anaerobic conditions, the primary degradation mechanism for the chlorinated aromatic part of the molecule is reductive dechlorination. In this process, chlorine atoms are removed from the aromatic ring and replaced with hydrogen atoms. This is a crucial first step as it reduces the toxicity of the compound and makes it more susceptible to further degradation.
For 2,4,6-TCP, anaerobic degradation often leads to the formation of less chlorinated phenols. For example, methanogenic granular sludge has been shown to degrade 2,4,6-TCP, with the accumulation of metabolites like 4-chlorophenol (B41353) or 2,4-dichlorophenol, depending on the co-substrate used. nih.gov The complete dechlorination to phenol has also been observed. acs.org This reductive dechlorination is often carried out by specialized bacteria known as halorespiring bacteria.
The anaerobic degradation of the ether linkage is also possible. Studies on other ether compounds have shown that they can be cleaved under anaerobic conditions, although the mechanisms are less well understood than aerobic pathways. acs.orgacs.orgnih.gov The butanol moiety, once cleaved from the aromatic ring, can be readily fermented under anaerobic conditions.
| Condition | Substrate | Key Process | Products |
| Methanogenic | 2,4,6-Trichlorophenol | Reductive Dechlorination | 2,4-Dichlorophenol, 4-Chlorophenol, Phenol nih.govacs.org |
| Anaerobic | Decabromodiphenyl ether | Reductive Debromination | Lower brominated diphenyl ethers acs.orgacs.orgnih.gov |
Role of Specific Microbial Consortia and Fungi in Degradation
The biodegradation of persistent chlorinated compounds like this compound in the environment is often accomplished not by single microbial species, but by complex microbial consortia. mdpi.com These consortia, which can be composed of various bacteria and fungi, exhibit greater metabolic versatility and resilience compared to individual strains. mdpi.comnih.gov They can degrade complex pollutants more efficiently through synergistic interactions, where one species may transform a compound into an intermediate that another species can then metabolize. mdpi.com
A microbial consortium capable of degrading 2,4,6-trichlorophenol (2,4,6-TCP), the core aromatic structure of this compound, was successfully selected from municipal activated sludge. nih.gov This consortium demonstrated the ability to use 2,4,6-TCP as its sole source of carbon and energy, achieving complete dechlorination and mineralization of the compound. nih.gov After a period of adaptation, its specific degradation rate reached 34 mg of 2,4,6-TCP per gram of dry weight per hour. nih.gov Six bacterial strains were isolated from this consortium, including identified species such as Sphingomonas paucimobilis, Burkholderia cepacia, Chryseomonas luteola, and Vibrio metschnikovii. nih.gov The diversity within such consortia enhances their adaptability to varying environmental conditions and their efficiency in breaking down organic pollutants. mdpi.com
Fungi, particularly white-rot fungi, are also crucial in the degradation of chlorinated aromatic compounds. nih.gov These fungi produce powerful, non-specific extracellular enzymes that can break down complex molecules. nih.govd-nb.info For instance, fungi are known to degrade organochlorine pesticides, which share structural similarities with the trichlorophenoxy moiety. nih.gov Studies on the degradation of phenoxyalkanoic acid herbicides like 2,4-D and 2,4,5-T have shown that fungi play a significant role. d-nb.info For example, Aspergillus terreus has been reported to degrade chlorpyrifos (B1668852) and its primary metabolite, 3,5,6-trichloro-2-pyridinol (B117793) (TCP), indicating a potential for similar fungi to transform the 2,4,6-trichlorophenoxy group. nih.gov The degradation process often involves both extracellular enzymes and intracellular systems like cytochrome P450 monooxygenases. nih.govd-nb.info
Table 1: Microorganisms Involved in the Degradation of Trichlorophenoxy Compounds
| Microorganism Type | Specific Examples | Role in Degradation | Reference |
|---|---|---|---|
| Bacterial Consortium | Mixed culture from activated sludge | Complete mineralization of 2,4,6-TCP as sole carbon source. | nih.gov |
| Isolated Bacteria | Sphingomonas paucimobilis, Burkholderia cepacia | Key members of consortia that degrade 2,4,6-TCP. | nih.gov |
| White-Rot Fungi | Phanerochaete chrysosporium, Coriolus versicolor | Secrete extracellular ligninolytic enzymes (laccases, peroxidases) that oxidize chlorinated phenols. | d-nb.infonih.gov |
| Other Fungi | Aspergillus terreus | Degrades chlorinated pyridinols, suggesting capability against similar chlorinated aromatic structures. | nih.gov |
Enzymatic Degradation of Trichlorophenoxy Moieties in Environmental Contexts
The breakdown of the 2,4,6-trichlorophenoxy moiety is primarily driven by specific enzymatic activities. Oxidoreductases, such as peroxidases and laccases, are key players in initiating the degradation process, while dehalogenases are responsible for the crucial step of removing chlorine atoms from the aromatic ring. mdpi.commdpi.com
Peroxidases, such as horseradish peroxidase (HRP) and soybean peroxidase (SBP), are heme-containing enzymes that catalyze the oxidation of a wide range of phenolic compounds in the presence of hydrogen peroxide (H₂O₂). mdpi.commdpi.com The degradation of 2,4,6-TCP by peroxidases follows a specific mechanism. mdpi.com The enzyme is first oxidized by H₂O₂ into a high-valence state (Compound I). This activated enzyme then abstracts a hydrogen atom from the phenolic substrate (2,4,6-TCP) to form a phenoxy radical, returning the enzyme to an intermediate state (Compound II) and then back to its native form through a second one-electron reduction. mdpi.com
These highly reactive phenoxy radicals can then undergo several non-enzymatic reactions:
Polymerization: The radicals can couple with each other to form insoluble polymers, effectively removing the pollutant from the aqueous phase. mdpi.com HRP is known to promote the polymerization of chlorophenols into products containing both C-C and C-O linkages. mdpi.com
Oxidation to Quinones: The primary product of HRP-catalyzed oxidation of 2,4,6-TCP is often identified as 2,6-dichloro-1,4-benzoquinone (B104592). nih.gov This transformation represents a significant step in the detoxification pathway.
Studies using chloroperoxidase (CPO) from the fungus Caldariomyces fumago have demonstrated high degradation efficiency for 2,4,6-TCP, with 93% of the compound being degraded within 4 hours under optimal conditions. ejbiotechnology.infoejbiotechnology.info
Laccases are multi-copper oxidases, primarily found in fungi, that can oxidize phenolic and other aromatic compounds. d-nb.infonih.gov Unlike peroxidases, laccases use molecular oxygen as the electron acceptor. The laccase-catalyzed transformation of 2,4,6-TCP also proceeds via the formation of phenoxy radicals. nih.gov
Research on laccases from white-rot fungi like Coriolus versicolor and Ganoderma lucidum has identified the primary products of 2,4,6-TCP oxidation. nih.govnih.gov These products include:
2,6-dichloro-1,4-benzoquinone
2,6-dichloro-1,4-hydroquinone
Dimers and higher molecular weight polymers nih.govnih.gov
The efficiency of laccase can be enhanced through immobilization on various supports, such as nano-copper incorporated fibrous membranes. nih.govresearchgate.net Immobilization increases the enzyme's stability against changes in pH and temperature and allows for its reuse, which is advantageous for bioremediation applications. nih.govresearchgate.net One study showed that immobilized laccase could remove over 95% of 2,4,6-TCP from water. researchgate.net
Dehalogenases are enzymes that catalyze the cleavage of carbon-halogen bonds, a critical step in the complete mineralization of chlorinated pollutants. mdpi.combohrium.com The removal of chlorine atoms reduces the toxicity of the compound and makes the resulting aromatic ring more susceptible to cleavage. There are several known dehalogenation mechanisms:
Hydrolytic Dehalogenation: This mechanism involves the replacement of a halogen atom with a hydroxyl group from a water molecule. nih.govresearchgate.net Hydrolytic dehalogenases have been identified that act on chlorinated aromatic compounds, such as 4-chlorobenzoyl-CoA dehalogenase. mdpi.com
Oxidative Dehalogenation: Monooxygenases can hydroxylate the aromatic ring, which can lead to the spontaneous elimination of a halogen substituent. For example, 2,4,6-trichlorophenol monooxygenase catalyzes the conversion of 2,4,6-TCP to 2,6-dichlorohydroquinone. researchgate.net
Reductive Dehalogenation: This process, common under anaerobic conditions, involves the replacement of a halogen atom with a hydrogen atom. Enzymes such as tetrachlorohydroquinone (B164984) dehalogenase catalyze the sequential removal of chlorine atoms from chlorinated hydroquinones. bohrium.comresearchgate.net
The activity of these enzymes is fundamental to detoxifying organochlorine compounds and enabling their entry into central metabolic pathways for complete degradation. nih.govresearchgate.net
Table 2: Key Enzymes in the Degradation of Trichlorophenoxy Moieties
| Enzyme Class | Specific Enzyme Example | Mechanism | Key Products | Reference |
|---|---|---|---|---|
| Peroxidase | Horseradish Peroxidase (HRP), Chloroperoxidase (CPO) | H₂O₂-dependent oxidation via phenoxy radical formation. | 2,6-dichloro-1,4-benzoquinone, Insoluble polymers | nih.govejbiotechnology.info |
| Laccase | Laccase from Coriolus versicolor | O₂-dependent oxidation via phenoxy radical formation. | 2,6-dichloro-1,4-benzoquinone, Dimers, Polymers | nih.govnih.gov |
| Dehalogenase | 2,4,6-Trichlorophenol monooxygenase | Oxidative removal of chlorine atoms. | 2,6-dichlorohydroquinone | researchgate.net |
Sorption and Leaching Behavior in Soil and Sediment Systems
The fate and transport of this compound in the environment are heavily influenced by its interaction with soil and sediment particles. Sorption, the process by which a chemical adheres to solid particles, is a primary factor controlling its mobility, bioavailability, and degradation rate. scielo.brusda.gov
The extent of sorption for phenoxy herbicides is largely dependent on the physicochemical properties of both the chemical and the soil. researchgate.net Key factors include:
Soil Organic Matter (OM): This is often the most critical component for the sorption of organic pollutants. usda.govresearchgate.net The organic carbon-normalized distribution coefficient (Koc) is a measure used to compare the sorption potential of different soils based on their organic carbon content. nih.gov
Iron and Aluminum Oxides: Clay minerals and metal oxides, particularly iron oxides like goethite and ferrihydrite, provide surfaces for the adsorption of phenoxy herbicides. researchgate.net
Soil pH: The charge of both the herbicide molecule and the soil surfaces is pH-dependent. Phenoxyalkanoic acids are weak acids, and their anionic form, which predominates at higher pH, is more water-soluble and less likely to adsorb to negatively charged soil colloids. researchgate.net
Clay Content: The type and amount of clay minerals can influence sorption capacity due to their surface area and charge characteristics. slu.se
Leaching is the process by which dissolved substances are transported downward through the soil profile with percolating water. scielo.br It is a significant pathway for groundwater contamination. scielo.br The potential for a compound to leach is inversely related to its sorption coefficient; strongly sorbed compounds are less mobile and therefore less likely to leach. slu.se Given that soil organic matter and iron oxides are the most relevant sorbents for phenoxy herbicides, soils with low organic matter and oxide content (e.g., sandy soils) present a higher risk of leaching. scielo.brresearchgate.net
Bioaccumulation Potential in Aquatic and Terrestrial Organisms
Bioaccumulation refers to the net uptake of a chemical by an organism from all environmental sources, including water, food, and sediment. regulations.gov It is a key consideration in assessing the environmental risk of persistent chemicals. A related term, bioconcentration, refers specifically to uptake from water. eaht.org
Chlorophenols and their derivatives are known to be toxic to aquatic life and possess the potential to bioaccumulate. nih.gov The tendency of a chemical to accumulate in an organism is related to its properties, particularly its hydrophobicity (tendency to dissolve in fats rather than water), which is often estimated by the octanol-water partition coefficient (Kow). Compounds that are more lipophilic (fat-soluble) tend to accumulate in the fatty tissues of organisms. eaht.org
Biocatalytic and Enzymatic Transformations of Trichlorophenoxy Butanol Structures
Application of Isolated Enzymes for Selective Transformations
Isolated enzymes are widely utilized for their high specificity in catalyzing a diverse range of chemical reactions. For a substrate such as 4-(2,4,6-trichlorophenoxy)butan-1-ol, which possesses both a hydroxyl group and a substituted aromatic ring, enzymes like esterases, lipases, and oxidoreductases are of particular interest for selective transformations.
Esterases and lipases are highly effective biocatalysts for the derivatization of alcoholic compounds through acylation or deacylation reactions. These enzymes are particularly valued for their ability to perform kinetic resolutions of racemic alcohols, yielding enantiomerically pure products. jocpr.comnih.gov The primary alcohol moiety of this compound is a prime target for such enzymatic modifications.
Lipase-catalyzed kinetic resolution via transesterification is a well-established strategy. nih.gov In a typical process, a racemic alcohol is reacted with an acyl donor, such as vinyl acetate (B1210297), in the presence of a lipase (B570770). The enzyme selectively acylates one enantiomer, allowing for the separation of the unreacted alcohol and the newly formed ester, both in high enantiomeric purity. mdpi.com Lipases from various microbial sources, including Pseudomonas cepacia (now Burkholderia cepacia), Candida antarctica, and Pseudomonas fluorescens, have demonstrated high enantioselectivity in resolving a wide range of alcohols, including those with remote stereogenic centers. mdpi.commdpi.comlookchem.com
The choice of lipase, acyl donor, and solvent can significantly influence the reaction's efficiency and enantioselectivity. mdpi.com For instance, the combination of AK lipase from Pseudomonas fluorescens and vinyl acetate as both acyl donor and solvent has been shown to result in highly asymmetric transformations for similar substrates. mdpi.com The reaction mechanism for lipase-catalyzed esterification involves a catalytic triad (B1167595) (typically Ser-His-Asp/Glu) and the formation of an acyl-enzyme intermediate. jocpr.comnih.gov
Table 1: Representative Lipases and Conditions for Kinetic Resolution of Alcohols
| Lipase Source | Substrate Type | Acyl Donor | Solvent | Typical Outcome | Reference |
| Pseudomonas fluorescens (AK Lipase) | trans-Flavan-4-ols | Vinyl Acetate | Vinyl Acetate | E > 200, >99% eep | mdpi.com |
| Pseudomonas cepacia (Amano PS-C II) | Aryltrimethylsilyl chiral alcohols | Vinyl Acetate | Diisopropyl ether | E > 200, >99% ee | nih.gov |
| Candida antarctica Lipase B (CAL-B) | Secondary alcohols | Vinyl Acetate | Varies | High enantioselectivity | mdpi.com |
| Thermomyces lanuginosus Lipase (TLL) | Aryloxy-propan-2-ols | Vinyl Acetate | Toluene/Hexane (B92381) | High enantioselectivity | mdpi.com |
eep refers to the enantiomeric excess of the product. E is the enantiomeric ratio.
This methodology could be directly applied to produce enantiomerically enriched forms of this compound or its derivatives, which are valuable for further synthesis or biological studies.
Oxidoreductases, particularly cytochrome P450 monooxygenases (P450s), are powerful biocatalysts for the oxidation of a vast array of substrates, including aromatic compounds. pharmaxchange.infomdpi.com These enzymes can catalyze the regioselective hydroxylation of the aromatic ring or the oxidation of the butanol side chain of this compound. The typical P450 catalytic cycle involves the activation of molecular oxygen and the transfer of an oxygen atom to the substrate, a process requiring electrons from a redox partner like NAD(P)H. mdpi.com
For aromatic compounds, P450s often catalyze hydroxylation via an arene oxide intermediate. pharmaxchange.info In the case of polychlorinated aromatic compounds, P450s can also initiate reductive dehalogenation under hypoxic conditions, which could be a potential transformation pathway for the trichlorophenoxy moiety. nih.gov Furthermore, P450s are known to catalyze the oxidation of ether-linked compounds.
A monooxygenase from Ralstonia eutropha JMP134 has been shown to catalyze the sequential dechlorination of 2,4,6-trichlorophenol (B30397) (2,4,6-TCP). nih.gov This enzyme oxidizes 2,4,6-TCP to 2,6-dichloroquinone, which then undergoes hydrolytic dechlorination. nih.gov This demonstrates the potential for an oxidoreductase to modify the chlorinated aromatic ring of the target compound. Experiments with ¹⁸O-labeling have confirmed that such enzymes can incorporate oxygen from both O₂ and H₂O into the final product. nih.gov
Table 2: Potential Oxidoreductase-Catalyzed Reactions on this compound
| Enzyme Class | Potential Reaction | Location of Attack | Potential Product | Reference |
| Cytochrome P450 Monooxygenase | Aromatic Hydroxylation | Trichlorophenyl ring | Hydroxylated trichlorophenoxy butanol | pharmaxchange.infoacs.org |
| Cytochrome P450 Monooxygenase | Side-chain Oxidation | Butanol chain | Aldehyde or carboxylic acid derivative | mdpi.com |
| Cytochrome P450 Monooxygenase | Reductive Dechlorination | Trichlorophenyl ring | Dichlorophenoxy butanol | nih.gov |
| 2,4,6-TCP 4-Monooxygenase | Oxidative/Hydrolytic Dechlorination | Trichlorophenyl ring | Dichlorohydroxyquinol ether derivative | nih.gov |
Microbial Transformations and Biotransformation Pathways
Whole microbial cells offer the advantage of containing a complete metabolic machinery, including the necessary enzymes and cofactors for complex multi-step transformations. Several microorganisms have been identified that can degrade chlorophenoxy herbicides and related chlorinated aromatic compounds. nih.govethz.ch
The biodegradation of chlorophenoxyalkanoic acid herbicides like 2,4-dichlorophenoxyacetic acid (2,4-D) and 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) often begins with the cleavage of the ether linkage. ethz.ch This initial step is typically catalyzed by an oxygenase, yielding the corresponding chlorophenol and an aliphatic side-chain product. For this compound, a similar initial cleavage would be expected, releasing 2,4,6-trichlorophenol (2,4,6-TCP) and butan-1,4-diol.
Bacteria capable of degrading 2,4,6-TCP have been isolated, such as Azotobacter sp. strain GP1 and strains of Ralstonia and Burkholderia. nih.govmdpi.com The degradation pathway in Azotobacter sp. strain GP1 involves the release of all three chlorine atoms and the formation of 2,6-dichloro-p-benzoquinone as a detectable intermediate. nih.gov In other organisms, the degradation of 2,4,6-TCP proceeds through intermediates like 2,6-dichlorohydroquinone (B128265) and 6-chlorohydroxyquinol. nih.gov
The microbial community structure can be influenced by co-substrates, which can enhance the degradation of the target pollutant. nih.gov For instance, the presence of glucose has been shown to enhance the degradation of 2,4,6-TCP by promoting the growth of key bacterial phyla like Proteobacteria and Firmicutes. mdpi.comnih.gov
Table 3: Microorganisms and Key Enzymes in the Degradation of Related Chlorinated Compounds
| Microorganism | Substrate | Key Enzyme(s) | Degradation Products | Reference |
| Burkholderia cepacia AC1100 | 2,4,5-T | 2,4,5-T Oxygenase | 2,4,5-Trichlorophenol, Glyoxylate (B1226380) | ethz.ch |
| Ralstonia eutropha JMP134 | 2,4,6-TCP | 2,4,6-TCP 4-Monooxygenase | 6-Chlorohydroxyquinol | nih.gov |
| Azotobacter sp. strain GP1 | 2,4,6-TCP | TCP-degrading enzymes | 2,6-Dichloro-p-benzoquinone | nih.gov |
| Rigidoporus sp. FMD21 (fungus) | 2,4-D, 2,4,5-T | CYPs, Laccases | Various metabolites | vu.nl |
Chemoenzymatic Synthesis of Analogues and Precursors
Chemoenzymatic synthesis combines the strengths of chemical and enzymatic reactions to create efficient and selective synthetic routes. nih.gov A key application of this strategy is the use of enzymes for the kinetic resolution of racemic intermediates, which are then used in subsequent chemical steps. mdpi.comresearchgate.net
For the synthesis of analogues or enantiomerically pure forms of this compound, a chemoenzymatic approach would be highly valuable. A plausible strategy involves the lipase-catalyzed kinetic resolution of a suitable racemic alcohol precursor. mdpi.commdpi.com For example, a racemic alcohol could be resolved via enantioselective acylation, as described in section 7.1.1. This provides both the unreacted (S)-alcohol and the acylated (R)-alcohol with high enantiomeric excess. nih.gov These enantiopure building blocks can then be used in further chemical transformations to synthesize the desired target analogues. This approach has been successfully used in the synthesis of various chiral compounds, including intermediates for pharmaceuticals like Ivabradine. mdpi.com
The process typically involves screening different lipases and reaction conditions to find the optimal system for the resolution of the specific substrate. mdpi.com The robustness of lipases, which can function in organic solvents and under mild conditions, makes them ideal for integration into multi-step synthetic pathways. mdpi.com
Enzyme Engineering and Directed Evolution for Enhanced Catalysis
While naturally occurring enzymes offer remarkable catalytic properties, they may not be optimal for industrial applications involving non-natural substrates like this compound. nih.govcaltech.edu Enzyme engineering, particularly through directed evolution, provides powerful tools to tailor enzymes for specific needs, improving their activity, stability, and selectivity. nobelprize.orgcaltech.edu
Directed evolution mimics natural evolution in the laboratory through iterative cycles of mutagenesis (creating genetic diversity) and high-throughput screening or selection to identify variants with improved properties. caltech.edunobelprize.org This approach has been successfully used to:
Enhance stability: Increase an enzyme's tolerance to high temperatures or organic solvents, which is often required for industrial processes. caltech.edu
Alter substrate specificity: Modify an enzyme's active site to accept and efficiently transform non-natural substrates. nih.gov For example, biphenyl (B1667301) dioxygenase has been engineered through DNA shuffling to enhance its degradation capacity towards benzene (B151609) and toluene. researchgate.net
Improve enantioselectivity: Fine-tune an enzyme to produce a single enantiomer of a chiral product with higher purity.
Create novel catalytic activities: Evolve enzymes to catalyze reactions not known in nature. nobelprize.org
For the transformation of this compound, directed evolution could be applied to the lipases used for its derivatization to increase the enantiomeric ratio (E value) of the resolution. Similarly, the cytochrome P450 monooxygenases involved in its potential degradation could be engineered to enhance their catalytic efficiency and regioselectivity for hydroxylation or dechlorination. nobelprize.org
Applications in Advanced Chemical Synthesis and Material Science
4-(2,4,6-Trichlorophenoxy)butan-1-ol as a Versatile Synthetic Intermediate
The bifunctional nature of this compound, possessing both a reactive primary alcohol and a stable, chlorinated aromatic ring, theoretically makes it a valuable intermediate in organic synthesis. The terminal hydroxyl group serves as a key handle for a wide array of chemical modifications.
A standard and logical route for the laboratory preparation of this compound is the Williamson ether synthesis. masterorganicchemistry.comlibretexts.orglibretexts.orgyoutube.comorganicchemistrytutor.com This well-established S\textsubscript{N}2 reaction would involve the nucleophilic attack of a 2,4,6-trichlorophenoxide ion on a suitable 4-halobutan-1-ol, such as 4-bromobutan-1-ol. masterorganicchemistry.comlibretexts.org
Table 1: Plausible Williamson Ether Synthesis of this compound
| Nucleophile Precursor | Electrophile | Typical Base | Example Solvent |
|---|---|---|---|
| 2,4,6-Trichlorophenol (B30397) | 4-Bromobutan-1-ol | Sodium Hydride (NaH) | Tetrahydrofuran (THF) |
| 2,4,6-Trichlorophenol | 4-Chlorobutan-1-ol | Potassium Carbonate (K₂CO₃) | Acetone |
Following its synthesis, the primary alcohol functionality of this compound can be readily transformed. Standard oxidation protocols could convert it to the corresponding aldehyde, 4-(2,4,6-trichlorophenoxy)butanal, or be carried further to the carboxylic acid, 4-(2,4,6-trichlorophenoxy)butanoic acid. Furthermore, the hydroxyl group is amenable to esterification and etherification reactions, allowing for the introduction of diverse functional moieties.
Derivatization for Polymer and Material Science Applications
In the field of material science, while no specific studies cite the use of this compound, its structure is conducive to the synthesis of novel polymers. Alcohols are fundamental building blocks for polyesters and polyethers. The incorporation of this molecule as a monomer or a modifying agent could introduce the trichlorophenoxy group as a pendant side chain on a polymer backbone.
Such a modification could bestow unique characteristics upon the resulting material. For instance, the high chlorine content of the trichlorophenyl group might enhance flame retardant properties. It could also modify the polymer's solubility, thermal stability, and refractive index. The general principle of derivatizing polymers, such as polyvinyl alcohol, to tailor their properties for specific biomedical or pharmaceutical applications is a well-documented strategy. researchgate.net
Role in the Synthesis of Functional Organic Molecules
The quest for new bioactive compounds is a major driver of synthetic organic chemistry. weebly.comresearchgate.netnih.govmdpi.com Although this compound has not been explicitly reported as a precursor to specific bioactive molecules, its structural motifs are present in compounds of biological significance, notably phenoxy herbicides. dtic.mil
The molecule's butanol chain offers a site for chemical elaboration to construct more complex structures. For example, conversion of the alcohol to an amine or an azide (B81097) would open pathways for its use in powerful bond-forming reactions like multicomponent reactions, enabling the rapid assembly of diverse molecular libraries for biological screening. nih.gov The synthesis of novel 4-phenylbutenone derivatives containing bromophenols has been shown to yield compounds with significant enzyme inhibitory activity, highlighting the potential for phenolic compounds in drug discovery. nih.gov
Development of Analytical Probes or Reference Standards
Accurate quantification of chemical compounds in environmental and biological samples relies on the availability of high-purity analytical standards. nih.gov Chlorinated phenoxyacetic acids and related compounds are a significant class of herbicides subject to environmental monitoring. dtic.milelsevierpure.comeconference.ioepa.gov
While this compound is not a commonly listed commercial reference material, it holds potential as a standard for specialized analytical methods. It could be a target analyte itself, a metabolite of a more complex parent pesticide, or an impurity in a technical product. For example, the analysis of the fungicide prochloraz (B1679089) considers metabolites that contain the 2,4,6-trichlorophenol structure. Should a pesticide containing a 4-(2,4,6-trichlorophenoxy)butyl ester moiety exist, its hydrolysis would yield this compound, necessitating its use as a reference standard for accurate detection and quantification. In cases where such standards are not commercially available, laboratory synthesis is a crucial step in the development of new analytical methods. nih.gov
Advanced Analytical Methodologies for Detection and Quantification in Research Matrices
Chromatographic Techniques for Separation and Analysis
Chromatography is a fundamental technique for separating components from a mixture. For a compound with the structural characteristics of 4-(2,4,6-Trichlorophenoxy)butan-1-ol—a halogenated aromatic ring and an aliphatic alcohol chain—both gas and liquid chromatography offer viable separation strategies.
Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. botanyjournals.com The inherent volatility of this compound makes it a suitable candidate for GC analysis. However, the presence of the polar hydroxyl (-OH) group can lead to peak tailing and reduced sensitivity. To mitigate this, a derivatization step, such as silylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), can be employed to convert the alcohol to a less polar and more volatile trimethylsilyl (B98337) ether. nih.gov
Several detection systems can be coupled with GC for the analysis of this compound:
Electron Capture Detector (ECD): This detector is highly sensitive to halogenated compounds, making it exceptionally well-suited for detecting the trichlorinated ring of the target analyte at trace levels.
Flame Ionization Detector (FID): A universal detector for organic compounds, FID provides a robust and linear response. While less sensitive than ECD for this specific compound, it is useful for quantifying higher concentrations. nih.gov
Mass Spectrometry (MS): When coupled with GC, MS provides not only quantification but also structural information for definitive identification. This is discussed in detail in section 9.2.1.
The choice of capillary column is critical for achieving good separation. A non-polar or medium-polarity column is typically preferred.
Interactive Table 1: Illustrative Gas Chromatography (GC) Parameters for the Analysis of Derivatized this compound
| Parameter | Setting | Justification |
|---|---|---|
| GC System | Agilent 7890A or similar | A standard, reliable GC system. |
| Column | DB-5MS (30 m x 0.25 mm, 0.25 µm) | A non-polar column suitable for a wide range of semi-volatile organic compounds. |
| Injector | Splitless | To maximize the transfer of analyte onto the column for trace-level detection. |
| Inlet Temp. | 260 °C | Ensures rapid volatilization of the derivatized analyte without thermal degradation. mdpi.com |
| Carrier Gas | Helium | Provides good efficiency and is inert. |
| Oven Program | 60°C (hold 2 min), ramp 15°C/min to 280°C (hold 5 min) | A typical temperature program to separate the analyte from matrix components. researchgate.net |
| Detector | Electron Capture Detector (ECD) | High sensitivity for the trichlorinated analyte. |
| Detector Temp. | 300 °C | Prevents condensation of analytes in the detector. |
High-Performance Liquid Chromatography (HPLC) is ideal for analyzing compounds that are less volatile or thermally labile. Given the polar alcohol group, HPLC is an excellent alternative to GC, often without the need for derivatization. semanticscholar.org Reversed-phase HPLC (RP-HPLC) is the most common mode used for compounds of this nature.
Common HPLC detection systems include:
UV-Vis Detector: The 2,4,6-trichlorophenoxy group contains a chromophore that absorbs UV light. A fixed-wavelength UV detector set to an absorbance maximum (e.g., ~228 nm or ~295 nm) can provide sensitive detection. psu.edu
Diode Array Detector (DAD) / Photodiode Array (PDA) Detector: This detector acquires a full UV-Vis spectrum at each point in the chromatogram. This provides spectral confirmation of the analyte peak, enhancing the reliability of identification.
Mass Spectrometry (MS) Detector: LC-MS is a highly specific and sensitive technique that is discussed in section 9.2.2.
Interactive Table 2: Representative High-Performance Liquid Chromatography (HPLC) Parameters
| Parameter | Setting | Rationale |
|---|---|---|
| HPLC System | Agilent 1260 Infinity II or similar | A standard, versatile HPLC system. |
| Column | Zorbax Eclipse Plus C18 (150 mm x 2.1 mm, 3.5 µm) | C18 is a robust, non-polar stationary phase for reversed-phase separations. nih.gov |
| Mobile Phase A | Water with 0.1% Formic Acid | The acid helps to protonate the alcohol, ensuring a consistent charge state and better peak shape. |
| Mobile Phase B | Acetonitrile (B52724) with 0.1% Formic Acid | A common organic solvent for eluting analytes in RP-HPLC. |
| Gradient | 40% B to 95% B over 10 minutes | A gradient elution is effective for separating the analyte from potential impurities in complex samples. |
| Flow Rate | 0.3 mL/min | A typical flow rate for a 2.1 mm ID column. |
| Column Temp. | 35 °C | Elevated temperature can improve peak shape and reduce run time. |
| Detector | Diode Array Detector (DAD) | Monitors a range of wavelengths (e.g., 200-400 nm) for detection and spectral confirmation. |
While less common than GC and HPLC for this class of compounds, SFC and CE represent advanced separation techniques with specific advantages.
Supercritical Fluid Chromatography (SFC): SFC uses a supercritical fluid, typically carbon dioxide, as the mobile phase. It combines some of the best features of GC (high efficiency, speed) and HPLC (suitability for non-volatile and thermally labile compounds). It is considered a "green" technique due to the reduced use of organic solvents. For this compound, SFC could offer faster analysis times and different selectivity compared to HPLC.
Capillary Electrophoresis (CE): CE separates molecules based on their charge-to-size ratio in an electric field. While the target compound is neutral, its analysis could be achieved using Micellar Electrokinetic Chromatography (MEKC), a mode of CE where surfactants are added to the buffer to create pseudostationary phases (micelles) that can partition neutral analytes. CE offers extremely high separation efficiency and requires minimal sample and solvent volumes.
Hyphenated Techniques for Enhanced Specificity and Sensitivity
Hyphenated techniques, which couple a separation technique with a powerful detection method like mass spectrometry, are the gold standard for trace-level analysis in complex research matrices such as environmental water, soil, or biological tissues. nih.gov
Coupling gas chromatography with mass spectrometry provides a powerful tool for both identifying and quantifying volatile compounds. nih.gov
GC-MS: In GC-MS, after the analyte is separated on the GC column, it enters the mass spectrometer's ion source, typically an Electron Ionization (EI) source. EI bombards the molecule with high-energy electrons, causing it to fragment in a reproducible pattern. This fragmentation pattern, or mass spectrum, serves as a chemical "fingerprint" for identification. For this compound, characteristic fragments would include the molecular ion (if stable enough) and ions corresponding to the trichlorophenoxy moiety and the butanol chain. nih.govnist.gov
GC-MS/MS: Tandem mass spectrometry (GC-MS/MS) offers a higher degree of selectivity and sensitivity, which is crucial when analyzing samples with complex matrices. thermofisher.comnih.gov In this technique, a specific precursor ion (e.g., the molecular ion) is selected, fragmented, and then one or more specific product ions are monitored. This process, known as Multiple Reaction Monitoring (MRM), significantly reduces background noise and chemical interference, allowing for much lower detection limits. nih.gov
Interactive Table 3: Illustrative GC-MS/MS Parameters (MRM Mode)
| Parameter | Setting | Purpose |
|---|---|---|
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization energy for creating reproducible fragmentation patterns. researchgate.net |
| Precursor Ion (m/z) | 270 (Illustrative) | The m/z of the [M]+• molecular ion of the silyl-derivatized analyte. |
| Product Ion 1 (m/z) | 195 (Illustrative) | A major fragment ion used for quantification (Quantifier). |
| Product Ion 2 (m/z) | 160 (Illustrative) | A secondary fragment ion used for confirmation (Qualifier). |
| Collision Energy | 15 eV (Illustrative) | Optimized energy to induce fragmentation of the precursor ion. |
For direct analysis in complex biological or environmental matrices, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is often the method of choice. eijppr.comuva.nl It combines the excellent separation capabilities of HPLC with the unparalleled sensitivity and specificity of tandem mass spectrometry. researchgate.netresearchgate.net
LC-MS: A single quadrupole LC-MS system can provide molecular weight information, confirming the identity of the chromatographic peak. Common ionization techniques include Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI). ESI is generally gentler and well-suited for polar molecules like the target compound.
LC-MS/MS: This technique is the workhorse of modern quantitative bioanalysis. eijppr.comnih.gov It is highly effective at minimizing matrix effects, where co-eluting compounds from the sample matrix can suppress or enhance the ionization of the target analyte. nih.govnih.gov Using the MRM scan mode, the instrument is set to detect only specific precursor-to-product ion transitions, providing exceptional selectivity and achieving limits of quantification in the parts-per-trillion (ng/L) or parts-per-billion (µg/kg) range. researchgate.net
Interactive Table 4: Hypothetical LC-MS/MS Method Parameters (ESI+)
| Parameter | Setting | Function |
|---|---|---|
| Ion Source | Electrospray Ionization (ESI), Positive Mode | ESI is effective for polar compounds; positive mode would detect the protonated molecule [M+H]+. |
| Capillary Voltage | 3.5 kV | Optimizes the formation of gas-phase ions. |
| Source Temp. | 150 °C | Assists in solvent desolvation. |
| Desolvation Temp. | 400 °C | Ensures complete evaporation of the mobile phase. |
| Scan Type | Multiple Reaction Monitoring (MRM) | Provides maximum sensitivity and selectivity for quantification. |
| Precursor Ion [M+H]+ (m/z) | 271.0 (Illustrative) | The calculated m/z for C10H11Cl3O2 + H+. |
| Product Ion (Quantifier) | 197.0 (Illustrative) | The most abundant fragment ion, used for quantification. |
| Product Ion (Qualifier) | 161.9 (Illustrative) | A second fragment ion, used to confirm identity. |
| Collision Energy | 20 eV (Illustrative) | The energy applied to fragment the precursor ion. |
Sample Preparation and Extraction Methodologies for Diverse Research Samples
The primary goal of sample preparation is to isolate "this compound" from the sample matrix, remove interfering substances, and concentrate the analyte to a level suitable for instrumental analysis. The choice of method is highly dependent on the nature of the research sample (e.g., water, soil, biological tissues).
For aqueous samples, Solid Phase Extraction (SPE) is a widely adopted technique. epa.govnih.gov It offers high recovery rates, good reproducibility, and the ability to pre-concentrate the analyte from large sample volumes. tandfonline.com Polymeric sorbents, such as those based on polystyrene-divinylbenzene or methacrylate, are often employed due to their effective retention of nonpolar to moderately polar compounds. researchgate.net The general procedure involves conditioning the SPE cartridge, loading the acidified water sample, washing away interferences, and finally eluting the target compound with a small volume of an organic solvent like ethyl acetate (B1210297) or acetonitrile. dtic.milthermofisher.com
Liquid-Liquid Extraction (LLE) serves as a classical and effective alternative for both aqueous and solid samples. For soil and sediment, an initial extraction with an alkaline solution, such as sodium hydroxide, can be used to deprotonate the phenolic hydroxyl group (if present as a metabolite) and facilitate its transfer into the aqueous phase. tandfonline.com Subsequently, the aqueous extract is acidified and partitioned with a water-immiscible organic solvent like dichloromethane (B109758) or a hexane (B92381)/acetone mixture. wiley.coms4science.at
For complex matrices like soil and biological tissues, Accelerated Solvent Extraction (ASE) , also known as pressurized solvent extraction, can be employed. This technique uses organic solvents at elevated temperatures and pressures to achieve rapid and efficient extraction. dss.go.thacs.org
Given the presence of a hydroxyl group, derivatization is a crucial step, particularly for analysis by Gas Chromatography (GC). s4science.atnih.govdioxin20xx.org The conversion of the polar alcohol group into a less polar and more volatile derivative, such as a silyl (B83357) ether or an acetate ester, improves chromatographic peak shape and detection sensitivity. s4science.atnih.gov Common derivatizing agents include bis(trimethylsilyl)trifluoroacetamide (BSTFA) for silylation and acetic anhydride (B1165640) for acetylation. s4science.atnih.gov In some methodologies, derivatization can be performed in situ during the extraction process. dioxin20xx.org
Table 1: Comparison of Extraction Methodologies for Chlorophenoxy Compounds
| Methodology | Sample Type | Principle | Typical Solvents/Reagents | Advantages | Disadvantages | Recovery (%) |
|---|---|---|---|---|---|---|
| Solid Phase Extraction (SPE) | Water | Analyte partitioning between a solid sorbent and a liquid mobile phase. | Ethyl acetate, Acetonitrile, Methanol | High pre-concentration factor, low solvent usage, amenable to automation. | Matrix effects can suppress recovery. | 85-110 |
| Liquid-Liquid Extraction (LLE) | Water, Soil | Analyte partitioning between two immiscible liquid phases. | Dichloromethane, Hexane, Ethyl acetate | Robust, widely applicable, good for complex matrices. | Large solvent volumes, labor-intensive, emulsion formation. | 70-95 |
| Accelerated Solvent Extraction (ASE) | Soil, Sediment, Tissue | Extraction with solvents at elevated temperature and pressure. | Water/Acetonitrile, Acetone | Fast, efficient, reduced solvent consumption compared to Soxhlet. | Requires specialized equipment. | >90 |
Quantitative Analysis and Calibration Strategies
Following extraction and derivatization, "this compound" is typically quantified using chromatographic techniques coupled with mass spectrometry.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the analysis of the derivatized compound. tandfonline.coms4science.atnih.gov The separation is usually achieved on a low-polarity capillary column, such as a DB-5MS. nih.gov The mass spectrometer is operated in either full scan mode for initial identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantitative analysis. s4science.at In SIM mode, the instrument is set to detect specific ions characteristic of the analyte, thereby reducing background noise and improving the signal-to-noise ratio. s4science.at
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as a preferred method for the analysis of chlorophenoxy compounds without the need for derivatization. econference.ionih.govlcms.cz Reversed-phase chromatography, using a C18 column, is commonly employed to separate the analyte from other components in the sample extract. dtic.mileconference.io The mobile phase typically consists of a mixture of water and acetonitrile or methanol, often with the addition of a small amount of formic or acetic acid to improve peak shape and ionization efficiency. econference.io The tandem mass spectrometer, operating in multiple reaction monitoring (MRM) mode, provides exceptional selectivity and sensitivity by monitoring a specific precursor ion to product ion transition. econference.ionih.gov
Calibration strategies are essential for accurate quantification. An external calibration is the most straightforward approach, where the response of the instrument to a series of standards of known concentrations is used to generate a calibration curve. econference.io However, to compensate for any loss of analyte during sample preparation and to account for matrix effects, the use of an internal standard is highly recommended. An ideal internal standard is a structurally similar compound that is not present in the samples, such as a deuterated or ¹³C-labeled analogue of "this compound". dioxin20xx.org
Table 2: Typical Instrumental Parameters for the Analysis of Related Chlorophenoxy Compounds
| Parameter | GC-MS | LC-MS/MS |
|---|---|---|
| Column | DB-5MS (30 m x 0.25 mm, 0.25 µm) | C18 (e.g., 100 mm x 2.1 mm, 1.7 µm) |
| Injection Mode | Splitless | Direct Injection |
| Carrier Gas/Mobile Phase | Helium | Acetonitrile/Water with 0.1% Formic Acid |
| Ionization Mode | Electron Ionization (EI) | Electrospray Ionization (ESI), Negative Mode |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Multiple Reaction Monitoring (MRM) |
| Typical m/z Transitions | Dependent on derivative | e.g., [M-H]⁻ → characteristic fragment ions |
Method Validation and Quality Assurance in Analytical Research
To ensure the reliability and accuracy of the analytical data, a thorough method validation is imperative. This process involves the evaluation of several key parameters as outlined by international guidelines.
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. This is typically assessed by analyzing a series of standards over a defined concentration range and evaluating the coefficient of determination (r²) of the calibration curve, which should ideally be ≥ 0.99. econference.io
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be reliably distinguished from the background noise, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. nih.gov The LOD is often calculated as 3 times the signal-to-noise ratio, and the LOQ as 10 times the signal-to-noise ratio or the lowest validated spike level.
Accuracy: The closeness of the measured value to the true value. It is typically determined by analyzing spiked samples at different concentration levels and calculating the percentage recovery. Recoveries in the range of 70-120% are generally considered acceptable. nih.gov
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) of a series of measurements. RSD values below 15% are often required.
Specificity/Selectivity: The ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present in the sample matrix. In MS-based methods, the monitoring of multiple ion transitions can provide high specificity. econference.io
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Quality assurance measures are implemented throughout the analytical process to maintain data integrity. These include the routine analysis of method blanks to check for contamination, laboratory control samples to monitor the performance of the method, and matrix spikes to assess the effect of the sample matrix on the analytical results. Participation in proficiency testing programs, where available, can also provide an external validation of the laboratory's performance. nih.gov
Table 3: Illustrative Method Validation Data for the Analysis of a Chlorophenoxy Compound
| Parameter | Acceptance Criteria | Typical Result |
|---|---|---|
| Linearity (r²) | ≥ 0.99 | > 0.995 |
| LOD | Signal-to-Noise ≥ 3 | 0.005 µg/L |
| LOQ | Signal-to-Noise ≥ 10 | 0.01 µg/L |
| Accuracy (Recovery) | 70-120% | 75.1-93.9% |
| Precision (RSD) | < 15% | 3.0-9.3% |
Future Research Directions and Emerging Paradigms
Exploration of Novel Synthetic Pathways and Catalytic Systems
The synthesis of aryl ethers like 4-(2,4,6-Trichlorophenoxy)butan-1-ol has traditionally relied on methods like the Williamson ether synthesis. However, future research will prioritize the development of more efficient, selective, and sustainable catalytic systems.
Key research thrusts will include:
Advanced Catalytic Williamson Ether Synthesis (CWES): Moving beyond stoichiometric reagents, research will focus on catalytic approaches. This involves using weak alkylating agents at high temperatures (above 300°C) to improve the process's green credentials by avoiding the production of large amounts of salt waste. acs.orgresearchgate.net
Transition-Metal-Catalyzed Cross-Coupling: Ullmann-type and Buchwald-Hartwig reactions, employing copper and palladium catalysts respectively, are powerful methods for forming the crucial C-O ether bond. rsc.org Future work will aim to develop low-cost, highly active nanocatalysts, such as copper nanoparticles supported on materials like carbon nanofibers or magnetic graphene oxide, to facilitate these couplings under milder conditions. rsc.orgnih.gov These systems offer advantages like high stability and easy separation and reuse of the catalyst. nih.gov
Ligand Development: The efficiency of metal-catalyzed reactions is highly dependent on the ligands used. The design and synthesis of novel ligands, such as N,N'-disubstituted oxalamides for copper-catalyzed systems, will be crucial for achieving high yields and selectivity with a broad range of substrates, including electron-poor aryl halides and various phenols. rsc.org
| Synthetic Method | Catalyst/Reagent Type | Key Research Focus | Potential Advantages |
| Catalytic Williamson Ether Synthesis | Alkali Metal Benzoates/Phenolates | Homogeneous catalysis at high temperatures with weak alkylating agents. researchgate.net | Reduced salt waste, use of low-cost materials. acs.org |
| Ullmann-type Coupling | Copper-based Nanocatalysts (e.g., CuNP/CNF) | O-arylation of phenols with aryl halides using supported catalysts. nih.gov | High efficiency, catalyst recyclability, fair to good yields. nih.gov |
| Buchwald-Hartwig Cross-Coupling | Palladium-based Catalytic Systems | C-O bond formation for diaryl ether synthesis. rsc.org | High efficiency with a wide range of aryl halides. rsc.org |
| Green Synthesis | Enzyme Catalysis (e.g., Lipase) | Direct esterification/etherification under benign conditions. nih.gov | Avoidance of hazardous reagents and multiple reaction steps. nih.gov |
Deeper Understanding of Environmental Fate and Remediation Strategies
Given the persistence of chlorinated aromatic compounds in the environment, a significant area of future research will be dedicated to understanding the specific environmental behavior of this compound and developing effective remediation technologies.
Degradation Pathways: Research will focus on elucidating the primary degradation routes, including microbial (aerobic and anaerobic), hydrolytic, and photodegradative processes. nih.gov For related chlorinated phenoxyacetate (B1228835) herbicides, microbial degradation is a major breakdown route, often initiated by oxygenases under aerobic conditions. eurochlor.org Studies will investigate whether this compound can be a carbon source for microorganisms or if it is degraded via cometabolism. eurochlor.org The formation of toxic intermediates, such as the corresponding trichlorophenol, will be a critical aspect of these studies. researchgate.net
Advanced Oxidation Processes (AOPs): AOPs are promising for the complete mineralization of recalcitrant organic pollutants. Future studies will evaluate the efficacy of various AOPs, such as UV/chlorine, ozonation, and Fenton-based processes, for the degradation of this compound in water and soil. capes.gov.brosti.govresearchgate.netawsjournal.org The UV/chlorine process is of particular interest due to its high radical production efficiency and ability to degrade herbicides. capes.gov.brresearchgate.net
Bioremediation and Phytoremediation: The use of microorganisms and plants to clean up contaminated environments is a cost-effective and environmentally friendly strategy. researchgate.net Research will aim to identify or engineer microbial strains, potentially from the Pseudomonas or Alcaligenes genera, capable of degrading this compound. nih.gov Phytoremediation strategies, which use plants to absorb, sequester, or degrade contaminants, will also be explored. alliedacademies.org
| Remediation Strategy | Mechanism | Key Research Questions for Application |
| Biodegradation | Microbial metabolism (aerobic/anaerobic). eurochlor.orgresearchgate.net | Identification of effective microbial consortia; study of metabolic pathways and toxic byproducts. researchgate.net |
| Advanced Oxidation (e.g., UV/Chlorine) | Generation of highly reactive radicals (e.g., •OH, Cl•) for pollutant destruction. researchgate.netosti.gov | Optimization of process parameters (pH, oxidant dose); investigation of disinfection byproduct formation. capes.gov.br |
| Phytoremediation | Use of plants to uptake, stabilize, or degrade contaminants. alliedacademies.org | Selection of suitable hyperaccumulator plant species; assessment of contaminant uptake and translocation. |
| Adsorption on Functional Materials | Binding of pollutants onto the surface of porous materials like activated carbon or novel nanomaterials. nih.gov | Development of adsorbents with high selectivity and capacity; study of regeneration and disposal methods. |
Advanced Computational Modeling for Structure-Property and Structure-Reactivity Relationships
Computational chemistry and in silico methods are indispensable tools for accelerating research and reducing experimental costs. Future work will leverage these approaches to predict the properties and reactivity of this compound.
Quantitative Structure-Activity Relationship (QSAR): QSAR models will be developed to correlate the molecular structure of this compound and its potential analogues with their biological or chemical activity. This can help in predicting toxicity, herbicidal efficacy, or environmental persistence.
Molecular Docking and Simulation: If this compound or its metabolites are found to interact with biological targets (e.g., enzymes in microorganisms or plants), molecular docking simulations will be used to explore these interactions at the atomic level. researchgate.net This can guide the design of more effective or less toxic analogues.
Reaction Mechanism Simulation: Density Functional Theory (DFT) and other quantum chemical methods will be employed to model the proposed synthetic and degradation pathways. This will provide insights into reaction energetics, transition states, and the roles of catalysts, helping to optimize reaction conditions and understand environmental degradation mechanisms.
Development of Novel Analogues with Tailored Reactivity
The core structure of this compound serves as a scaffold for creating novel analogues with specific, tailored properties. Structure-activity relationship (SAR) studies will be central to this effort. frontiersin.orgresearchgate.net
Research will focus on systematic modifications to the molecule's three main units:
The Aromatic Ring: Altering the number and position of chlorine atoms can significantly impact the compound's electronic properties, stability, and toxicity. Replacing chlorine with other halogens or functional groups could fine-tune its reactivity.
The Butanol Chain: Modifying the length and branching of the alkyl chain can influence physical properties like solubility and lipophilicity, which in turn affect its environmental mobility and interaction with biological systems.
The Hydroxyl Group: The terminal alcohol group is a key site for functionalization. It can be esterified or etherified to create prodrugs or pro-herbicides, which might have different uptake and release characteristics. nih.gov Developing analogues where this group is replaced could lead to entirely new classes of compounds.
These explorations aim to design molecules with enhanced efficacy for a specific application (e.g., as a synthetic intermediate) while potentially reducing environmental persistence or toxicity. nih.govnih.gov
Integration with Green Chemistry and Sustainable Synthesis Methodologies
The principles of green chemistry are becoming integral to modern chemical research. Future studies on this compound will be heavily influenced by the need for sustainability.
Benign Synthesis Routes: Research will focus on developing synthetic methods that operate under milder, solvent-free conditions and utilize non-toxic, renewable starting materials where possible. google.com This includes the use of enzyme-catalyzed reactions, which can offer high selectivity under benign conditions, or microwave-assisted synthesis to reduce reaction times and energy consumption. nih.govlabinsights.nl
Atom Economy: Synthetic strategies will be evaluated based on their atom economy, aiming to maximize the incorporation of starting materials into the final product and minimize waste. Catalytic reactions are inherently more atom-economical than stoichiometric ones. mdpi.com
Interdisciplinary Research with Materials Science and Environmental Engineering
The challenges associated with chlorinated compounds necessitate a multidisciplinary approach, integrating chemistry with materials science and environmental engineering.
Functionalized Nanomaterials for Remediation: Materials scientists will focus on developing advanced materials for the selective removal of this compound from contaminated water. This includes creating functionalized nanomaterials, such as polymer-based nanofiber membranes or composites with metal-organic frameworks (MOFs), that have a high affinity and capacity for adsorbing such pollutants. rsc.orgmdpi.comresearchgate.net The high surface area and tunable porosity of these materials make them highly effective. nih.gov
Catalytic Degradation Systems: Collaboration with environmental engineers will be key to designing and implementing reactor systems for AOPs. This involves optimizing reactor design, light sources (for photocatalysis), and process parameters for large-scale water or soil treatment. researchgate.net
Sensing and Monitoring: There is a need for sensitive and selective sensors for the in-situ detection of chlorinated phenoxy compounds in the environment. Research at the intersection of materials science and analytical chemistry will focus on developing novel sensor platforms, potentially based on functionalized nanoparticles or electrochemical systems.
Q & A
Basic Research Questions
Q. What analytical methods are optimal for detecting 4-(2,4,6-Trichlorophenoxy)butan-1-ol in biological matrices?
- Methodology : Use solid-phase extraction (SPE) with Oasis HLB cartridges (60 mg, 3 cc) after sample filtration (GF/F, 0.7 μm). Pre-condition cartridges with 2 mL methanol and employ deuterated internal standards (e.g., triclosan-d3) to correct matrix effects. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a C18 column and gradient elution (methanol/water with 0.1% formic acid) is recommended for quantification .
Q. How can researchers synthesize this compound or its derivatives?
- Methodology : A two-step synthesis can be adapted from related chlorophenoxy compounds:
React 2-(2,4,6-trichlorophenoxy)ethanol with thionyl chloride (SOCl₂) under catalytic tetra-alkyl-ammonium halide (30–100°C) to form the ethyl chloride intermediate.
Perform nucleophilic substitution with n-propyl amine (20–150°C) to yield derivatives. Purify via silica gel chromatography and validate with NMR/IR .
Q. What physicochemical properties are critical for experimental design?
- Key Data :
- Molecular formula: C₁₀H₁₁Cl₃O₂
- Molecular weight: 269.552 g/mol
- Boiling point: 374.7°C at 760 mmHg
- LogP: 3.798 (predicts high lipid solubility)
- Stability: Susceptible to photodegradation; store in amber vials at −18°C .
Advanced Research Questions
Q. How can co-elution issues with structurally similar chlorophenoxy compounds be resolved in chromatographic analysis?
- Methodology : Optimize LC gradients using a biphenyl column for enhanced selectivity. Employ differential mobility spectrometry (DMS) as a post-column separation tool. Validate with high-resolution MS (HRMS) to distinguish isotopic patterns (e.g., Cl³⁵ vs. Cl³⁷) and confirm fragmentation pathways .
Q. What strategies mitigate matrix interference when quantifying trace levels in environmental or biological samples?
- Methodology : Implement matrix-matched calibration and standard addition. Deactivate glassware with 5% dimethyldichlorosilane (DMDCS) to prevent analyte adsorption. Use isotope dilution with ¹³C-labeled analogs to improve accuracy in complex matrices like wastewater or sludge .
Q. How does the compound’s stability vary under different pH and temperature conditions?
- Methodology : Conduct accelerated stability studies (e.g., 25–50°C, pH 3–9) and monitor degradation via LC-UV/HRMS. Identify hydrolysis products (e.g., trichlorophenol) using spectral libraries. Stability is pH-dependent, with rapid degradation in alkaline conditions (>pH 8) due to ester cleavage .
Q. What mechanisms underlie its interaction with biological macromolecules (e.g., proteins)?
- Methodology : Use fluorescence quenching assays or surface plasmon resonance (SPR) to study binding kinetics with serum albumin. Molecular docking simulations (e.g., AutoDock Vina) can predict binding sites, validated by mutagenesis studies. The trichlorophenoxy group likely engages in hydrophobic interactions .
Q. How can researchers isolate this compound from natural sources like loach tissue?
- Methodology : Homogenize tissue in methanol:water (80:20), centrifuge, and partition with dichloromethane. Further purify via preparative HPLC (C18, isocratic acetonitrile/water). Confirm identity using HRMS and compare retention times with synthetic standards .
Methodological Notes
- Cross-Validation : Always cross-reference synthetic batches with commercial standards (e.g., 2-(2,4,6-Trichlorophenoxy)ethanol, CAS 6161-87-1) for purity checks .
- Safety : Use silanized glassware to minimize losses during trace analysis .
- Data Reproducibility : Report SPE recovery rates (typically 85–95% for HLB cartridges) and matrix effect values (% ion suppression/enhancement) in publications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
